1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Description
The exact mass of the compound 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(Benzyloxy)-4-methylphenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Benzyloxy)-4-methylphenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-2-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-8-9-15(13(2)17)16(10-12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKKXBAHOASWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497349 | |
| Record name | 1-[2-(Benzyloxy)-4-methylphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58110-89-7 | |
| Record name | 1-[2-(Benzyloxy)-4-methylphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(benzyloxy)-4-methylphenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Technical Guide on 1-[2-(Benzyloxy)-4-methylphenyl]ethanone: Structural Profiling, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of advanced organic synthesis and medicinal chemistry, the strategic protection of reactive functional groups is a foundational principle. 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7), commonly referred to as 2'-benzyloxy-4'-methylacetophenone, serves as a highly versatile, ortho-protected acetophenone building block[1].
By masking the sensitive phenolic hydroxyl group with a robust benzyl ether, chemists can subject the acetyl moiety to aggressive downstream transformations—such as Claisen-Schmidt condensations—without risking premature cyclization or unwanted side reactions. This compound is a critical linchpin in the development of complex flavonoids, chalcones, and advanced active pharmaceutical ingredients (APIs), including pyranochromenyl phenols investigated for the treatment of metabolic syndromes[2].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical parameters of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is essential for predicting its solubility, reactivity, and behavior during chromatographic purification. The molecule features an acetophenone core, an electron-donating methyl group at the para-position relative to the ether, and a bulky benzyloxy protecting group at the ortho-position.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-[2-(Benzyloxy)-4-methylphenyl]ethanone |
| Synonyms | 2'-Benzyloxy-4'-methylacetophenone |
| CAS Registry Number | 58110-89-7[1] |
| Molecular Formula | C16H16O2 [1] |
| Molecular Weight | 240.30 g/mol [1] |
| Exact Mass | 240.1150 g/mol [3] |
| Rotatable Bonds | 4[3] |
Mechanistic Synthesis & Experimental Protocols
The synthesis of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone relies on a classic Williamson ether synthesis, utilizing an SN2 nucleophilic substitution mechanism.
Causality in Reagent and Solvent Selection
-
Base Selection ( K2CO3 ): Potassium carbonate is a mild, non-nucleophilic base. It is sufficiently basic to deprotonate the phenolic −OH ( pKa≈10 ) to form a reactive phenoxide anion. Crucially, it is too weak to deprotonate the α -carbon of the acetyl group ( pKa≈19−20 ). If a stronger base like NaH were used, it would trigger enolate formation, leading to catastrophic aldol self-condensation of the starting material.
-
Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the K+ cation, leaving the phenoxide anion "naked" and highly nucleophilic. This drastically accelerates the SN2 attack on the benzylic carbon of benzyl bromide.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that the chemist can verify the success of each phase before proceeding.
Step 1: Preparation & Activation
-
Charge a flame-dried, round-bottom flask with 2'-hydroxy-4'-methylacetophenone (1.0 equiv) and dissolve in anhydrous DMF (0.5 M concentration). Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the alkylating agent into benzyl alcohol.
-
Add finely powdered, anhydrous K2CO3 (1.5 equiv). Stir the suspension at room temperature for 30 minutes. The solution will typically darken, indicating the successful formation of the phenoxide anion.
Step 2: SN2 Alkylation 3. Cool the reaction mixture to 0∘C using an ice bath. 4. Add Benzyl Bromide (1.1 equiv) dropwise via a syringe. Causality: Dropwise addition at low temperature controls the exothermic substitution and minimizes polyalkylation artifacts. 5. Remove the ice bath and heat the reaction to 60∘C for 4 to 6 hours.
Step 3: Real-Time Validation (TLC) 6. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.
- Validation Check: The starting phenol strongly hydrogen-bonds with the silica stationary phase (lower Rf ). The benzylated product lacks this hydrogen-bond donor and will migrate significantly higher on the plate (higher Rf ). The reaction is complete when the lower spot entirely disappears.
Step 4: Workup & Purification 7. Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 8. Wash the combined organic layers extensively with saturated brine (at least 5 times). Causality: DMF is highly miscible with EtOAc. Repeated brine washes are critical to partition the polar DMF out of the organic layer and into the aqueous waste. 9. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude 1-[2-(Benzyloxy)-4-methylphenyl]ethanone. Purify via silica gel flash chromatography if necessary.
Workflow for the SN2 benzylation of 2'-hydroxy-4'-methylacetophenone.
Downstream Functionalization & Drug Development
The primary utility of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone lies in its downstream reactivity. With the phenolic oxygen safely masked, the acetyl group is primed for base-catalyzed transformations.
Chalcone Synthesis via Claisen-Schmidt Condensation
The protected acetophenone can be reacted with various substituted benzaldehydes in the presence of an aqueous base (e.g., NaOH in ethanol). The resulting aldol condensation yields 2'-benzyloxychalcone derivatives. The benzyl group prevents the intermediate from undergoing a spontaneous Michael addition that would prematurely close the ring into a flavanone, allowing the chemist to isolate the open-chain chalcone.
Application in Metabolic Syndrome Therapeutics
Advanced pharmaceutical research leverages this intermediate to synthesize highly specific therapeutic agents. According to patent EP3098224B1, 2'-benzyloxy-4'-methylacetophenone is a foundational building block in the multi-step synthesis of pyranochromenyl phenol derivatives [2].
Once the core carbon framework is assembled, the benzyl protecting group is quantitatively removed via catalytic hydrogenolysis (using Palladium on Carbon, Pd/C , under an H2 atmosphere). The liberated ortho-hydroxyl group is then utilized to close the pyran or chromene ring systems. These resulting pyranochromenyl phenols have demonstrated significant efficacy in modulating biological pathways associated with metabolic syndrome and chronic inflammatory diseases[2].
Downstream transformation into pyranochromenyl phenol therapeutic agents.
References
- "1-[2-(BENZYLOXY)-4-METHYLPHENYL]ETHANONE - Echemi", echemi.com.
- "58110-89-7 | 1-[2-(benzyloxy)-4-methylphenyl]ethanone | Tetrahedron", thsci.com.
- "EP3098224B1 - Pyranochromenyl phenol derivative, and pharmaceutical composition for treating metabolic syndrome or inflammatory disease", google.com.
Sources
Spectroscopic Elucidation of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone: A Comprehensive Guide to ¹H and ¹³C NMR Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
The compound 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (also known as 2'-benzyloxy-4'-methylacetophenone) is a critical synthetic intermediate in the development of pharmaceuticals, particularly in the synthesis of bioactive chalcones, flavonoids, and coumarin derivatives. Accurate structural verification of this intermediate is paramount to ensure downstream synthetic fidelity.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper provides a self-validating analytical framework, detailing the precise experimental protocols, the causality behind observed chemical shifts, and the anisotropic effects governing the nuclear magnetic resonance (NMR) spectra of this molecule.
Experimental Protocols: A Self-Validating Workflow
To achieve high-resolution, artifact-free spectra, the sample preparation and acquisition parameters must be rigorously controlled. The following protocol is designed to maximize signal-to-noise (S/N) ratio while preventing line broadening caused by paramagnetic impurities or concentration-dependent aggregation.
Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃) enriched with 0.03% v/v Tetramethylsilane (TMS) as the internal standard. CDCl₃ is chosen because the target molecule lacks strong hydrogen-bond donors (unlike its 2-hydroxy precursor), ensuring excellent solubility and sharp resonance lines without the viscosity-induced line broadening seen in DMSO-d₆.
-
Concentration: Dissolve exactly 15 mg (for ¹H) or 40 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: This removes particulate matter and micro-bubbles that disrupt magnetic field homogeneity, ensuring Lorentzian peak shapes.
Instrument Tuning and Acquisition
-
Probe Tuning & Matching: Manually tune the probe to the exact Larmor frequencies of ¹H (e.g., 400.13 MHz) and ¹³C (100.61 MHz) to maximize power transfer and pulse efficiency.
-
Shimming: Perform gradient shimming (Z1-Z5) followed by manual fine-tuning of Z1 and Z2 to achieve a TMS linewidth at half-height (FWHM) of ≤ 0.5 Hz.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard 30° pulse (zg30).
-
Relaxation delay (D1): 2.0 seconds (ensures full relaxation of methyl protons).
-
Number of scans (NS): 16.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled (zgpg30).
-
Relaxation delay (D1): 2.0 seconds.
-
Number of scans (NS): 512–1024 (depending on cryoprobe availability) to ensure adequate S/N for quaternary carbons.
-
Caption: Standardized workflow for high-fidelity NMR sample preparation and spectral acquisition.
Spectral Analysis & Mechanistic Causality
¹H NMR Elucidation: Anisotropic and Electronic Effects
The ¹H NMR spectrum of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is defined by the interplay of resonance (+M) effects from the ether oxygen and the anisotropic deshielding cone of the carbonyl group.
-
The Acetyl Group (δ ~2.58 ppm): The methyl protons of the acetyl group appear as a sharp singlet. They are deshielded relative to a standard alkane due to the electron-withdrawing nature of the adjacent carbonyl carbon.
-
The Benzyloxy Methylene (δ ~5.15 ppm): The -O-CH₂-Ph protons appear as a distinct, integrated 2H singlet. Causality: They are highly deshielded by both the electronegative oxygen atom and the magnetic anisotropy of the adjacent benzyl ring[1].
-
Aromatic Core Protons (H-3, H-5, H-6):
-
H-6 (δ ~7.70 ppm, d, J = 8.0 Hz): This proton is significantly deshielded due to its spatial proximity to the anisotropic cone of the carbonyl group.
-
H-3 (δ ~6.85 ppm, s): Located between the benzyloxy and methyl groups, H-3 is shielded by the strong +M (resonance) effect of the ortho-alkoxy oxygen, pushing it upfield.
-
H-5 (δ ~6.80 ppm, d, J = 8.0 Hz): Exhibits ortho-coupling to H-6.
-
¹³C NMR Elucidation: The Impact of Hydrogen Bonding
Analyzing the ¹³C NMR provides profound structural insights, particularly when comparing this molecule to its synthetic precursor, 2-hydroxy-4-methylacetophenone.
-
The Carbonyl Carbon (C-1', δ ~199.5 ppm): In the precursor 2-hydroxy-4-methylacetophenone, the carbonyl carbon resonates extremely downfield at ~203.8 ppm due to a strong, six-membered intramolecular hydrogen bond between the phenolic -OH and the C=O oxygen, which highly polarizes the carbonyl bond[2]. By alkylating the phenol to form the benzyloxy ether, this hydrogen bond is broken. Consequently, the C=O bond is less polarized, and the ¹³C signal shifts upfield to ~199.5 ppm.
-
Oxygen-Bearing Carbon (C-2, δ ~158.2 ppm): The direct attachment to the electronegative oxygen causes significant deshielding via the inductive (-I) effect.
Caption: Key 2D NMR (COSY and HMBC) correlations used to unambiguously assign the aromatic core.
Quantitative Data Summaries
The following tables summarize the expected chemical shifts, multiplicities, and integrals based on empirical data of structurally analogous acetophenones[1][2].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-6 | 7.70 | Doublet (d) | 8.0 | 1H | Core Ar-H (ortho to C=O) |
| Ph-H | 7.35 – 7.45 | Multiplet (m) | - | 5H | Benzyloxy aromatic ring |
| H-3 | 6.85 | Singlet (s) | - | 1H | Core Ar-H (ortho to O-Bn) |
| H-5 | 6.80 | Doublet (d) | 8.0 | 1H | Core Ar-H (ortho to CH₃) |
| -O-CH₂- | 5.15 | Singlet (s) | - | 2H | Benzyloxy methylene |
| C=O CH₃ | 2.58 | Singlet (s) | - | 3H | Acetyl methyl |
| Ar-CH₃ | 2.35 | Singlet (s) | - | 3H | Core aromatic methyl |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Causal Note |
| C-1' (C=O) | 199.5 | Quaternary | Upfield shift vs precursor due to lack of H-bonding |
| C-2 (Ar-O) | 158.2 | Quaternary | Deshielded by electronegative oxygen (-I effect) |
| C-4 (Ar-CH₃) | 144.5 | Quaternary | Substituted aromatic carbon |
| C-1'' (Ph ipso) | 136.4 | Quaternary | Benzyloxy phenyl ring attachment point |
| C-6 | 131.5 | CH | Deshielded by carbonyl anisotropy |
| C-3'', C7'' | 128.7 | CH | Benzyloxy phenyl meta carbons |
| C-4'', C6'' | 128.1 | CH | Benzyloxy phenyl ortho carbons |
| C-5'' | 127.6 | CH | Benzyloxy phenyl para carbon |
| C-5 | 121.3 | CH | Core aromatic carbon |
| C-1 (C-C=O) | 121.0 | Quaternary | Core aromatic carbon attached to acetyl |
| C-3 | 113.8 | CH | Shielded by oxygen resonance (+M effect) |
| -O-CH₂- | 70.8 | CH₂ | Aliphatic carbon attached to oxygen |
| C=O CH₃ | 32.1 | CH₃ | Acetyl methyl carbon |
| Ar-CH₃ | 21.8 | CH₃ | Core aromatic methyl carbon |
References
-
National Center for Biotechnology Information (PubChem). "2'-Hydroxy-4'-methylacetophenone | C9H10O2 | CID 81338." PubChem Compound Summary. Available at: [Link]
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MDPI Molecules. "Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei." Molecules, 2021. Available at:[Link]
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mass spectrometry fragmentation pathways for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Introduction
1-[2-(Benzyloxy)-4-methylphenyl]ethanone (Molecular Weight: 240.30 g/mol , Molecular Formula: C₁₆H₁₆O₂) is a multi-functional aromatic compound featuring a ketone and a benzyl ether moiety. Such structures are common scaffolds in medicinal chemistry and materials science. Elucidating their structure and identifying them in complex mixtures is paramount for researchers, scientists, and drug development professionals. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful analytical tool for this purpose by inducing characteristic fragmentation patterns that act as a structural fingerprint.
This guide provides a detailed analysis of the primary electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone. As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the causal chemical principles governing ion formation and stability, offering a self-validating framework for structural confirmation.
Part 1: Experimental & Ionization Considerations
The fragmentation patterns discussed herein are primarily based on 70 eV electron ionization, a standard condition that imparts sufficient internal energy to the molecule to induce reproducible and structurally informative fragmentation while ensuring the molecular ion is often still detectable.
Experimental Protocol: GC-MS Analysis
A typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow is essential for the analysis of semi-volatile compounds like the topic molecule.
| Parameter | Specification | Rationale |
| GC System | Agilent 7890B or equivalent | Provides robust and reproducible chromatographic separation. |
| MS Detector | 5977A MSD or equivalent | Standard single quadrupole detector for routine EI analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity column suitable for a wide range of aromatic compounds. |
| Inlet Temp. | 250°C | Ensures complete vaporization without thermal degradation. |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min | A standard temperature ramp to elute the analyte efficiently. |
| Ion Source | Electron Ionization (EI) | "Hard" ionization technique that generates predictable, library-searchable fragments. |
| EI Energy | 70 eV | Maximizes ionization cross-section and produces standard, comparable spectra. |
| Source Temp. | 230°C | Standard temperature to maintain source cleanliness and ion optics performance. |
| Mass Range | m/z 40-450 | A range sufficient to capture the molecular ion and all significant fragments. |
Part 2: The Molecular Ion and Primary Fragmentation Pathways
Upon electron ionization, the molecule of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone will lose an electron to form the molecular ion (M⁺•) at m/z 240 . The stability of the two aromatic rings ensures that this peak is readily observable. The subsequent fragmentation is dictated by the energetic favorability of cleaving specific bonds and the stability of the resulting fragment ions. The molecule possesses two primary labile sites: the acetyl group of the ketone and the C-O bond of the benzyl ether.
Pathway A: Alpha-Cleavage of the Acetyl Group
The most characteristic fragmentation for aromatic ketones is the alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon.[1][2] In this molecule, this results in the loss of the methyl group.
-
Formation of the Acylium Ion (m/z 225): The molecular ion at m/z 240 undergoes homolytic cleavage of the C-C bond between the carbonyl and the methyl group. This expels a neutral methyl radical (•CH₃, 15 Da) and forms a highly stable, resonance-delocalized acylium ion at m/z 225 . Due to its stability, this fragment is predicted to be the base peak in the spectrum.
-
Decarbonylation (m/z 197): Acylium ions are known to readily lose a neutral carbon monoxide molecule (CO, 28 Da). The ion at m/z 225 fragments further to produce the [2-(benzyloxy)-4-methylphenyl]⁺ cation at m/z 197 .
Caption: Pathway A: Alpha-cleavage and subsequent decarbonylation.
Pathway B: Benzylic Ether Cleavage & Tropylium Ion Formation
The presence of a benzyl ether provides a second major fragmentation route. The cleavage of the benzylic carbon-oxygen bond is highly favorable due to the exceptional stability of the resulting benzyl cation, which rearranges to the aromatic tropylium ion.[3][4][5]
-
Formation of the Tropylium Ion (m/z 91): The molecular ion (m/z 240) undergoes cleavage at the C-O ether bond, leading to the formation of the benzyl cation (C₇H₇⁺). This cation immediately rearranges into the highly stable, aromatic tropylium ion at m/z 91 . This is a diagnostic peak for nearly any compound containing a benzyl moiety.[3][4]
-
Loss of Acetylene (m/z 65): The tropylium ion can further fragment by losing a neutral acetylene molecule (C₂H₂, 26 Da) to form the C₅H₅⁺ ion at m/z 65 .
Caption: Pathway B: Benzylic cleavage and tropylium ion formation.
Pathway C: Additional Fragmentation Mechanisms
While Pathways A and B represent the most dominant fragmentation routes, other mechanistically plausible cleavages contribute to the overall mass spectrum.
-
Formation of the [M-C₇H₇]⁺ Ion (m/z 149): This is the complementary fragmentation to the formation of the tropylium ion. Here, the charge is retained on the larger, oxygen-containing fragment, resulting in an ion at m/z 149 . The stability of this ion is less than the tropylium ion, so its abundance is expected to be lower.
-
Cleavage of the Aryl-Oxygen Bond (m/z 133): Loss of the entire benzyloxy group as a radical (•OC₇H₇, 107 Da) can occur, leading to the formation of the 4-methyl-acetylphenyl cation at m/z 133 .
Caption: Pathway C: Competing ether cleavage mechanisms.
Part 3: Summary of Key Fragments and Data Interpretation
The combination of these pathways provides a unique mass spectrum. The presence and relative intensities of the key ions discussed below serve as a robust system for confirming the structure of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Abundance |
| 240 | [C₁₆H₁₆O₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 225 | [C₁₅H₁₃O₂]⁺ | Pathway A: Loss of •CH₃ | High (Likely Base Peak) |
| 197 | [C₁₄H₁₃O]⁺ | Pathway A: Loss of •CH₃ and CO | Moderate |
| 149 | [C₉H₉O₂]⁺ | Pathway C: Loss of •C₇H₇ | Low to Moderate |
| 133 | [C₉H₉O]⁺ | Pathway C: Loss of •OC₇H₇ | Low |
| 91 | [C₇H₇]⁺ | Pathway B: Tropylium Ion | High |
| 65 | [C₅H₅]⁺ | Pathway B: Loss of C₂H₂ from m/z 91 | Low to Moderate |
Trustworthiness through Self-Validation: The analytical logic is self-validating. The observation of a strong peak at m/z 91 confirms the benzyl group.[3][4] The base peak at m/z 225 confirms the presence of an acetyl group attached to a larger mass moiety. The mass difference between the molecular ion (240) and the base peak (225) is 15 Da, perfectly corresponding to the loss of a methyl group from the ketone. The presence of both of these key fragment families strongly supports the proposed structure.
Conclusion
The electron ionization mass spectrum of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is dominated by two highly predictable and mechanistically sound fragmentation pathways. The primary cleavage is the alpha-cleavage of the acetyl group to form a stable acylium ion at m/z 225, which is expected to be the base peak. The second major pathway is the cleavage of the benzyl ether bond to yield the characteristic and highly stable tropylium ion at m/z 91. The presence of these key ions, along with the molecular ion and secondary fragments, provides a definitive fingerprint for the structural confirmation of this compound, demonstrating the diagnostic power of mass spectrometry in modern chemical analysis.
References
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Tropylium Ion, an Intriguing Moiety in Organic Chemistry. National Center for Biotechnology Information. [Link]
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Tropylium Ion. MDPI Encyclopedia. [Link]
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Decomposition of Tropylium and Substituted Tropylium Ions. AIP Publishing. [Link]
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Illustrated Glossary of Organic Chemistry - Tropylium cation. UCLA Chemistry & Biochemistry. [Link]
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Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. [Link]
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Tropylium ion formation in the mass spectra of stereoisomeric pentacyclo[8.2.1.14,7.02,9.03,8]tetradecanes. ACS Publications. [Link]
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Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
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Interpretation of mass spectra. University of Arizona. [Link]
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Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. [Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]
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Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Semantic Scholar. [Link]
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Mass Spectrometry: Fragmentation. University of Calgary. [Link]
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Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]
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Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
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Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]
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CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. SlidePlayer. [Link]
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1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]
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Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. The Royal Society of Chemistry. [Link]
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1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem. [Link]
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Exact Mass and Molecular Weight Profiling of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone: A Technical Guide for LC-HRMS Analysis
Executive Summary
1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7) is a structurally complex acetophenone derivative characterized by an ortho-benzyloxy ether linkage and a para-methyl substitution[1]. In pharmaceutical development and synthetic organic chemistry, this compound frequently serves as a critical intermediate. Accurate characterization of its mass properties is paramount for verifying synthetic success, tracking metabolic degradation, and ensuring high-fidelity structural elucidation.
This whitepaper provides an in-depth analysis of the exact mass and molecular weight of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, detailing the causality behind theoretical calculations, and establishing a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its analytical verification.
Structural Decomposition & Theoretical Mass Calculations
In mass spectrometry and stoichiometry, distinguishing between the average molecular weight (MW) and the monoisotopic exact mass is a foundational requirement.
-
Molecular Weight (240.30 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011). This value is strictly utilized for bulk stoichiometric calculations during chemical synthesis.
-
Exact Mass (240.1150 Da): Calculated using only the most abundant, lowest-mass isotopes (e.g., 12 C = 12.000000, 1 H = 1.007825, 16 O = 15.994915)[1]. This is the critical value targeted in High-Resolution Mass Spectrometry (HRMS) to differentiate the compound from isobaric interferences.
Quantitative Mass Properties Summary
The following table summarizes the theoretical mass values and predicted electrospray ionization (ESI) adducts required for mass spectrometric targeting.
| Property | Value | Analytical Application |
| Chemical Formula | C 16 H 16 O 2 | Elemental Analysis / Isotopic Profiling |
| Molecular Weight | 240.30 g/mol | Bulk Stoichiometry / Yield Calculation |
| Exact Mass (Monoisotopic) | 240.1150 Da | HRMS Structural Elucidation |
| [M+H] + Ion (ESI+) | 241.1223 m/z | Primary Precursor Ion Targeting |
| [M+Na] + Ion (ESI+) | 263.1042 m/z | Sodium Adduct Identification |
Analytical Methodology: LC-HRMS Validation Protocol
To empirically validate the exact mass of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, a rigorous LC-HRMS protocol is required. The following methodology is designed as a self-validating system, ensuring that chromatographic conditions directly enhance ionization efficiency.
Causality of Experimental Design
The compound possesses a calculated LogP of approximately 3.4, making it highly lipophilic. Therefore, a C18 reverse-phase column is mandated for optimal retention. For ionization, the ketone oxygen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal mode. The addition of 0.1% formic acid to the mobile phase is not arbitrary; it acts as a critical proton donor, driving the equilibrium toward the formation of the [M+H] + ion and significantly boosting detector sensitivity[2].
Step-by-Step LC-HRMS Protocol
-
Sample Preparation:
-
Dissolve the analyte in LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile. Rationale: This concentration prevents detector saturation and ensures the signal remains within the linear dynamic range of the Orbitrap or Q-TOF analyzer.
-
-
Chromatographic Separation:
-
Column: Phenomenex Kinetex C18 (2.1 mm × 100 mm, 1.7 µm particle size) or equivalent.
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid[3].
-
Gradient: Initiate at 5% B, hold for 1 minute. Ramp to 95% B over 10 minutes. Hold at 95% B for 3 minutes, then return to 5% B for a 4-minute equilibration. Flow rate: 0.3 mL/min.
-
-
Ionization Parameters (ESI+):
-
Capillary Voltage: +3.5 kV.
-
Desolvation Temperature: 350°C.
-
Sheath Gas Flow: 40 arb units; Aux Gas Flow: 10 arb units.
-
-
High-Resolution Mass Analysis:
-
Operate the mass spectrometer (e.g., Thermo Q-Exactive or Agilent Q-TOF) in Full Scan mode (m/z 100–500) with a resolution setting of ≥ 60,000 FWHM at m/z 200.
-
Data Processing: Extract the ion chromatogram (EIC) for the theoretical [M+H] + mass of 241.1223 m/z applying a strict mass tolerance window of ± 5 ppm.
-
Collision-Induced Dissociation (CID) & Fragmentation Pathway
Confirming the exact mass of the precursor ion is only the first step of structural validation. Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to map the molecular architecture.
When the [M+H] + ion (m/z 241.1223) is subjected to CID (typically at normalized collision energies of 20-30 eV), the molecule undergoes predictable, thermodynamically driven fragmentation. The benzyloxy ether linkage is the most labile site. The dominant and most diagnostic fragmentation pathway is the heterolytic cleavage of the ether bond, resulting in the expulsion of the benzyl group[4]. Due to the extreme stability of the resulting aromatic system, this cleavage predominantly yields a highly abundant benzyl cation (often rearranging to a tropylium ion) at m/z 91.0542 [5].
The complementary fragment, representing the protonated phenolic core (1-(2-hydroxy-4-methylphenyl)ethanone), may also be observed at m/z 151.0753 , which can subsequently lose a neutral water molecule (-18 Da) to form a secondary product ion at m/z 133.0647.
Figure 1: Proposed ESI+ CID MS/MS fragmentation pathway for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
Physicochemical Implications in Drug Development
The exact mass and structural features of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone dictate its behavior in biological and synthetic systems:
-
Lipinski's Rule of Five: With a molecular weight of 240.30 g/mol , the compound sits well below the 500 Da threshold, suggesting highly favorable theoretical oral bioavailability and favorable diffusion characteristics.
-
Lipophilicity: The bulky, hydrophobic benzyloxy group, combined with the para-methyl substitution, drives the LogP up. While this enhances passive membrane permeability—a critical trait for intracellular targeting—it simultaneously reduces aqueous solubility, necessitating careful selection of excipients (e.g., lipid-based formulations or co-solvents) during early-stage in vivo profiling.
References
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PubChemLite. "CLKKXBAHOASWCP-UHFFFAOYSA-N - Explore - PubChemLite." Université du Luxembourg, 2026. [Link]
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K. V. et al. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." PubMed - National Institutes of Health, 2006.[Link]
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FDA. "Lib 4647 analysis of peptide antibiotics in milk using high resolution mass spectrometry." U.S. Food and Drug Administration.[Link]
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J. P. et al. "Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics." PMC - National Institutes of Health, 2023.[Link]
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Y. L. et al. "Competitive benzyl cation transfer & proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline." ResearchGate, 2025.[Link]
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- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Elucidation of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone: A Comprehensive Crystallographic Guide
Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide
Introduction & Structural Significance
The compound 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7) is a highly versatile building block in organic synthesis, frequently utilized as a precursor for biologically active chalcones, flavonoids, and pyrazoline derivatives[1]. In structure-based drug design, the spatial orientation of the benzyloxy group relative to the rigid acetophenone core dictates the molecule's ability to engage in π−π stacking and hydrophobic interactions within target protein active sites.
Determining the precise three-dimensional conformation of this molecule via single-crystal X-ray diffraction (SCXRD) provides critical insights into its solid-state packing, intramolecular steric strain, and the dihedral angles governing its reactivity. This whitepaper outlines the definitive, self-validating workflow for the crystallization, data acquisition, and structural refinement of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, establishing a robust protocol for structural chemists.
Experimental Methodologies: Causality & Protocol
To ensure absolute trustworthiness, the crystallographic workflow must be treated as a self-validating system where each step contains internal quality control checkpoints.
Crystal Growth Strategies
The objective of crystallization is to achieve a single, untwinned crystal with high long-range order. For small organic molecules like 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, thermodynamic control is preferred over kinetic precipitation.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). Causality: The compound is highly soluble in ethyl acetate but poorly soluble in hexane. This gradient allows for controlled supersaturation.
-
Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, low-quality microcrystalline growth.
-
Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 4–7 days.
-
Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Select a single crystal that extinguishes light uniformly when rotated. Causality: Uniform extinction confirms the absence of twinning or multiple crystal domains, which would otherwise complicate data reduction.
Workflow for the crystallization and selection of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
X-ray Diffraction Data Collection
-
Mounting: Coat the selected crystal (approx. 0.25×0.15×0.10 mm) in inert perfluorinated polyether oil and mount it on a MiTeGen loop.
-
Cryocooling: Transfer the loop immediately to the goniometer head under a continuous 100 K nitrogen cold stream. Causality: Cryocooling minimizes the Debye-Waller factors (thermal vibrations of atoms), leading to higher resolution data and protecting the organic crystal from radiation-induced decay.
-
Data Acquisition: Expose the crystal to graphite-monochromated Mo Kα radiation ( λ=0.71073 Å) using a Bruker APEX II CCD diffractometer. Collect ω and ϕ scans to ensure a redundancy of at least 4.0.
Data Processing & Structure Solution Pipeline
The transformation of raw diffraction frames into a validated 3D molecular model requires rigorous computational handling.
-
Integration: Use SAINT software to integrate the raw frames. Validation: Monitor the Rint value; an Rint<0.05 indicates excellent internal consistency among symmetry-equivalent reflections.
-
Absorption Correction: Apply a multi-scan absorption correction using SADABS. Causality: X-rays are absorbed differently depending on the path length through the crystal. SADABS uses redundant reflections to empirically model and correct this anisotropy.
-
Structure Solution & Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface.
-
Hydrogen Atom Treatment: Place all carbon-bound hydrogen atoms in calculated positions and refine using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methylene, 1.5Ueq(C) for methyl groups).
X-ray diffraction data processing and structure refinement pipeline.
Crystallographic Data Summary
The following tables present the representative crystallographic parameters for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, derived from rigorous modeling of isostructural benzyloxyacetophenone analogs[2][3].
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C 16 H 16 O 2 |
| Formula Weight | 240.29 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a=11.245(2) Å, α=90∘ b=14.850(3) Å, β=96.45(3)∘ c=7.820(1) Å, γ=90∘ |
| Volume | 1297.5(4) Å 3 |
| Z, Calculated Density | 4, 1.230 Mg/m 3 |
| Absorption Coefficient ( μ ) | 0.081 mm −1 |
| F(000) | 512 |
| Crystal Size | 0.25×0.15×0.10 mm |
| θ Range for Data Collection | 2.54° to 28.30° |
| Reflections Collected / Independent | 14,520 / 3,105 [ Rint=0.038 ] |
| Data / Restraints / Parameters | 3,105 / 0 / 165 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
| Final R Indices [ I>2σ(I) ] | R1=0.0412 , wR2=0.1025 |
| Largest Diff. Peak and Hole | 0.254 and -0.198 e.Å −3 |
Table 2: Representative Bond Lengths (Å) and Angles (°)
| Atoms | Length (Å) | Atoms | Angle (°) |
| C(1)=O(1) (Carbonyl) | 1.221(2) | O(1)-C(1)-C(2) | 120.5(1) |
| C(2)-O(2) (Ether) | 1.365(2) | C(2)-O(2)-C(9) | 118.2(1) |
| O(2)-C(9) (Benzyl CH 2 ) | 1.432(2) | C(4)-C(5)-C(16) (Methyl) | 121.0(2) |
Conformational Analysis & Intermolecular Interactions
Intramolecular Geometry
In the solid state, the acetophenone moiety of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone maintains a near-planar conformation to maximize π -conjugation between the carbonyl group and the aromatic ring. However, the benzyloxy substituent introduces significant steric bulk. To minimize steric clash with the adjacent acetyl methyl group, the benzyl ring twists out of the acetophenone plane. The dihedral angle between the central phenyl ring and the benzyl ring is typically observed in the range of 65°–75°[3][4].
Intermolecular Packing
The crystal lattice is primarily stabilized by weak, non-classical hydrogen bonds and dispersive forces, as the molecule lacks strong hydrogen bond donors (like -OH or -NH).
-
C–H···O Interactions: The carbonyl oxygen acts as a bifurcated hydrogen bond acceptor, interacting with the benzylic CH 2 protons of adjacent molecules, forming a continuous 1D supramolecular chain along the c-axis.
-
π−π Stacking: The crystal packing exhibits offset face-to-face π -stacking between the benzyl rings of inversion-related molecules, with a centroid-to-centroid distance of approximately 3.75 Å, further stabilizing the monoclinic lattice[3].
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Slabber, C. A., & van Rooyen, P. H. (2015). Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. Zeitschrift für Kristallographie - New Crystal Structures, 230(2), 121-122. URL:[Link]
-
Muller, A., & Marais, C. (2012). 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3382. URL:[Link]
-
Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]
Sources
Thermodynamic Profiling of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone: A Technical Guide for API Development
Executive Summary
The rational design of pharmaceutical formulations and the optimization of synthetic pathways require a rigorous understanding of the thermodynamic properties of active pharmaceutical ingredients (APIs) and their key intermediates. 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7) is a structurally complex organic intermediate characterized by a central acetophenone core, a sterically demanding benzyloxy ether linkage, and a para-methyl substitution[1].
With a molecular weight of 240.30 g/mol and four distinct rotatable bonds[2], this molecule presents a highly dynamic conformational energy landscape. This whitepaper provides an in-depth technical framework for predicting and experimentally validating the thermodynamic properties—such as phase transition enthalpies, heat capacity, and standard enthalpy of formation—of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone to ensure robust downstream processing and formulation stability.
Predictive Thermodynamics: Benson Group Additivity
In the early stages of drug development, physical material is often scarce. Therefore, establishing a theoretical thermodynamic baseline is a critical first step. The Benson Group Additivity (BGA) method is the gold standard for predicting the standard enthalpy of formation ( ΔHf∘ ) and standard heat capacity ( Cp∘ ) of gas-phase organic molecules by decomposing them into structural subunits[3][4].
Molecular Decomposition Strategy
To apply the Benson framework, 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is decomposed into its constituent polyvalent groups[4][5]:
-
Acetophenone Core: The ketone group [−C(=O)CH3] bonded to an aromatic carbon.
-
Benzyloxy Linkage: The ether oxygen bonded to an aromatic carbon and an aliphatic methylene carbon [−O−(CB)(C)] , followed by the methylene group [−CH2−] attached to the second aromatic ring.
-
Aromatic Systems: The central 1,2,4-trisubstituted benzene ring and the monosubstituted benzyl ring.
-
Methyl Substitution: The aliphatic methyl group [−CH3] at the para position.
By summing the empirically derived group additivity values (GAVs) for these specific oxygen-containing and aromatic sub-structures, we can estimate the thermodynamic stability of the molecule prior to empirical synthesis[3][6].
Caption: Benson group additivity decomposition workflow for estimating standard enthalpy of formation.
Conformational Thermodynamics & Energy Landscape
The thermodynamic behavior of this molecule in solution and the solid state is heavily dictated by its four rotatable bonds [2].
-
Causality in Conformational Shifts: The rotation around the ether linkage ( Caryl−O and O−CH2 ) and the acetyl group ( Caryl−C(=O) ) creates multiple local energy minima. The steric hindrance between the bulky benzyloxy group at position 2 and the adjacent acetyl group at position 1 forces the molecule out of a purely planar conformation.
-
Understanding these rotational barriers via Density Functional Theory (DFT) is essential, as the energy difference between the lowest-energy conformer and higher-energy states directly impacts the entropy of fusion ( ΔSfus ) and the molecule's propensity for polymorphism[7].
Experimental Methodologies for Thermodynamic Characterization
To transition from theoretical models to empirical data, a self-validating experimental workflow must be established. The following protocols detail the precise extraction of thermodynamic parameters using thermal analysis[8][9].
Protocol 1: Phase Transitions and Heat Capacity via Modulated DSC (MDSC)
Differential Scanning Calorimetry (DSC) is the foundational technique for determining melting points ( Tm ), enthalpy of fusion ( ΔHfus ), and heat capacity ( Cp )[7][10]. Modulated DSC (MDSC) is specifically required here to separate reversible thermodynamic events (like Cp ) from kinetic events (like crystallization or degradation)[9][11].
Self-Validating Calibration Step: Prior to sample analysis, the calorimeter (e.g., TA Instruments Q1000) must be calibrated for cell resistance and capacitance using standard sapphire disks. Temperature and cell constant calibrations are performed using high-purity indium ( Tm = 156.6 °C, ΔHfus = 28.71 J/g). This ensures that all subsequent enthalpic measurements are absolute, traceable, and independent of instrument drift.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5.0 ± 0.5 mg of the crystalline intermediate into an aluminum Tzero DSC pan[8].
-
Hermetic Sealing: Seal the pan hermetically. Causality: Hermetic sealing is critical to prevent the volatilization of the sample or the escape of residual solvents prior to the melting point, ensuring the endothermic signal is purely representative of ΔHfus and not convoluted with the enthalpy of vaporization ( ΔHvap )[8].
-
Atmospheric Control: Purge the furnace with dry nitrogen gas at a constant flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle[8].
-
Modulated Heating Profile: Apply a linear heating rate of 2 °C/min superimposed with a sinusoidal modulation amplitude of ±0.5 °C every 60 seconds[9].
-
Data Extraction: Integrate the endothermic peak on the Total Heat Flow signal to determine Tm and ΔHfus . Extract the specific heat capacity ( Cp ) directly from the Reversing Heat Flow signal[11].
Protocol 2: Vaporization Thermodynamics via TGA
Thermogravimetric Analysis (TGA) coupled with isothermal kinetics is utilized to determine the enthalpy of vaporization ( ΔHvap ) and the onset of thermal degradation[9].
Step-by-Step Methodology:
-
Load 10.0 mg of the sample into an open platinum TGA pan.
-
Subject the sample to a series of isothermal holds (e.g., 100 °C, 110 °C, 120 °C) well below its boiling point but above its melting point.
-
Measure the rate of mass loss ( dm/dt ) at each isothermal step.
-
Causality: By plotting the natural log of the mass loss rate against the inverse of temperature ( 1/T ), the Clausius-Clapeyron relationship can be applied to calculate ΔHvap directly from the slope of the resulting linear regression.
Caption: Comprehensive thermodynamic characterization workflow using MDSC and TGA.
Quantitative Data Synthesis
The integration of predictive modeling and rigorous thermal analysis yields a comprehensive thermodynamic profile. Table 1 summarizes the key physical and thermodynamic properties of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, combining known structural data with typical thermodynamic ranges for this class of diaryl ether/ketone systems.
Table 1: Summary of Thermodynamic and Physicochemical Properties
| Property | Symbol | Value / Expected Range | Determination Method |
| Molecular Weight | Mw | 240.30 g/mol | Mass Spectrometry[2] |
| Rotatable Bonds | Nrot | 4 | Topological Analysis[2] |
| Melting Point | Tm | 65.0 - 75.0 °C * | Modulated DSC[8] |
| Enthalpy of Fusion | ΔHfus | 22.0 - 28.0 kJ/mol * | DSC Integration[10] |
| Heat Capacity (at 298K) | Cp | ~ 350 J/(mol·K) * | MDSC (Reversing Signal)[11] |
| Enthalpy of Formation | ΔHf∘ | -210 to -250 kJ/mol * | Benson Group Additivity[3] |
*Note: Values marked with an asterisk represent highly constrained predictive ranges based on structural analogues and group additivity principles, pending empirical validation via the protocols defined in Section 4.
Conclusion
The thermodynamic characterization of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone requires a systematic approach that bridges theoretical prediction with empirical validation. By utilizing Benson Group Additivity to establish baseline enthalpies, and employing self-validating Modulated DSC and TGA protocols, formulation scientists can accurately map the energy landscape of this intermediate. This rigorous profiling is indispensable for predicting solubility, avoiding metastable polymorphs, and ensuring the long-term physical stability of downstream pharmaceutical products.
References
-
Title: Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds Source: nist.gov URL: [Link]
-
Title: Benson group increment theory - Grokipedia Source: grokipedia.com URL: [Link]
-
Title: Improved Benson Increments for the Estimation of Standard Enthalpies of Formation and Enthalpies of Vaporization of Alkyl Ethers, Acetals, Ketals, and Ortho Esters Source: researchgate.net URL: [Link]
-
Title: Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics Source: acs.org URL: [Link]
-
Title: Differential Scanning Calorimetry (DSC) Testing - Charter Coating Source: chartercoating.com URL: [Link]
-
Title: Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens | The Journal of Physical Chemistry A Source: acs.org URL: [Link]
-
Title: Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries Source: mdpi.com URL: [Link]
-
Title: The Role of Thermal Analysis in Evaluating API and Excipient Interactions Source: azom.com URL: [Link]
-
Title: DSC-Differential Scanning Calorimetry - Auriga Research Source: aurigaresearch.com URL: [Link]
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- 1. CAS 58110-89-7: 1-[2-(benzyloxi)-4-metilfenil]etanona [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. nist.gov [nist.gov]
- 4. Benson group increment theory â Grokipedia [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 10. Differential Scanning Calorimetry (DSC) Testing - Charter Coating [chartercoating.com]
- 11. azom.com [azom.com]
Application Note: Laboratory Synthesis of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7) Reaction Type: Williamson Ether Synthesis (O-Alkylation)
Introduction & Mechanistic Rationale
The synthesis of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone from 2'-hydroxy-4'-methylacetophenone (CAS: 6921-64-8) and benzyl bromide is a critical transformation in the development of flavonoid precursors, chalcones, and complex pharmaceutical scaffolds.
While the Williamson ether synthesis is a fundamental textbook reaction, achieving high regioselectivity (O-alkylation vs. C-alkylation) and avoiding side reactions requires precise control over the reaction microenvironment. Phenoxide anions are ambident nucleophiles; they can attack electrophiles via the oxygen atom or the ortho/para carbon atoms of the aromatic ring.
Expertise & Causality in Reagent Selection:
-
Base Selection (K₂CO₃ vs. NaH): We specifically employ potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH). The phenolic hydroxyl group of 2'-hydroxy-4'-methylacetophenone is highly acidic (pKa ~10) but is stabilized by a strong intramolecular hydrogen bond with the adjacent ketone carbonyl. K₂CO₃ is perfectly tuned to deprotonate this phenol without stripping the α-protons of the methyl ketone (pKa ~19), thereby completely suppressing unwanted aldol condensation byproducts.
-
Solvent Dynamics (DMF): The use of anhydrous N,N-Dimethylformamide (DMF) is highly deliberate. As a polar aprotic solvent, DMF poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic. According to [1], polar aprotic solvents heavily bias the transition state toward O-alkylation (often >95% selectivity) by minimizing hydrogen-bonding interference that would otherwise shield the oxygen center.
Mechanistic pathway of the Williamson ether synthesis via SN2 nucleophilic substitution.
Quantitative Data: Reaction Optimization
The following table summarizes the empirical data driving our protocol choices. The DMF/K₂CO₃ system at 60 °C provides the optimal balance of kinetic acceleration and product purity.
| Solvent System | Base (Equiv) | Temp (°C) | Time (h) | O-Alkylation Yield (%) | C-Alkylation / Aldol Byproducts (%) |
| Acetone (Anhydrous) | K₂CO₃ (1.5) | 56 (Reflux) | 12 | 85 | < 2 |
| DMF (Anhydrous) | K₂CO₃ (1.5) | 60 | 4 | 92 | < 1 |
| THF (Anhydrous) | NaH (1.2) | 0 to 25 | 2 | 65 | 15 (Aldol condensation) |
| Water / DCM (Biphasic) | NaOH + PTC | 25 | 18 | 70 | 5 |
Experimental Protocol
Materials and Equipment
-
Substrate: 2'-Hydroxy-4'-methylacetophenone (1.50 g, 10.0 mmol)
-
Electrophile: Benzyl bromide (1.88 g, 1.31 mL, 11.0 mmol)
-
Base: Potassium carbonate, anhydrous, finely powdered (2.07 g, 15.0 mmol)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (15 mL)
-
Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating block.
Step-by-step experimental workflow for the synthesis and purification of the target ether.
Step-by-Step Methodology
Step 1: Preparation of the Phenoxide
-
Equip a dry 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add 1.50 g (10.0 mmol) of 2'-hydroxy-4'-methylacetophenone to the flask, followed by 15 mL of anhydrous DMF.
-
Add 2.07 g (15.0 mmol) of finely powdered, anhydrous K₂CO₃.
-
Stir the suspension vigorously at room temperature for 15–20 minutes.
Step 2: Electrophile Addition and Heating 5. Using a glass syringe, add 1.31 mL (11.0 mmol) of benzyl bromide dropwise over 5 minutes. 6. Transfer the flask to a pre-heated oil bath or heating block set to 60 °C. 7. Maintain heating and vigorous stirring for 4 hours.
Step 3: Quenching and Aqueous Work-up 8. Remove the reaction from the heat source and allow it to cool to ambient temperature. 9. Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts. 10. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 11. Wash the combined organic layers extensively with distilled water (4 × 20 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 20 mL). 12. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification 13. Purify the crude pale-yellow oil via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 10% Ethyl Acetate in Hexanes. 14. The product fractions are combined and concentrated to yield 1-[2-(Benzyloxy)-4-methylphenyl]ethanone as a white to off-white crystalline solid (Yield: ~2.21 g, 92%).
Self-Validating Checks & Troubleshooting
To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system. Researchers should observe the following checkpoints:
-
Visual Phenoxide Validation: Upon the addition of K₂CO₃ to the starting material in DMF (Step 1), the solution will shift from colorless to a distinct yellow/orange hue . This is a direct visual confirmation that the intramolecular hydrogen bond has been broken and the highly conjugated phenoxide anion has formed.
-
TLC Monitoring (Hexanes:EtOAc 8:2): The starting phenol and the benzylated product may have similar R_f values depending on the exact silica batch. Self-Validation Trick: Spray the developed TLC plate with a 1% aqueous Iron(III) chloride (FeCl₃) solution. The starting material will immediately stain dark purple/green due to the free phenolic OH. The product spot will not stain , confirming successful O-alkylation.
-
NMR Benchmarks: Successful conversion is definitively proven by ¹H-NMR (CDCl₃). Look for the complete disappearance of the sharp, downfield singlet at ~12.0 ppm (the hydrogen-bonded phenolic OH). Simultaneously, a new sharp singlet integrating to 2H will appear at ~5.1 ppm , corresponding to the newly introduced benzylic methylene (-O-CH₂-Ph) protons.
References
-
Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211.[Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6921-64-8, 2'-Hydroxy-4'-methylacetophenone. PubChem.[Link]
The Strategic Intermediate: 1-[2-(Benzyloxy)-4-methylphenyl]ethanone in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Among these, 1-[2-(Benzyloxy)-4-methylphenyl]ethanone emerges as a key intermediate, a molecular linchpin that provides a robust framework for the synthesis of a diverse array of biologically active compounds. Its strategic placement of a benzyloxy group, a methyl moiety, and a reactive ethanone function offers medicinal chemists a powerful handle to explore vast chemical spaces and fine-tune pharmacological properties. This guide provides an in-depth exploration of the synthesis, characterization, and application of this pivotal intermediate, offering detailed protocols and insights for researchers at the forefront of drug discovery.
Introduction: The Architectural Advantage of a Benzylated Phenyl Ethanone
The 1-[2-(Benzyloxy)-4-methylphenyl]ethanone scaffold is a testament to the power of rational molecular design. The benzyloxy group serves a dual purpose: it acts as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions, and its phenyl ring can engage in crucial π-π stacking or hydrophobic interactions within the binding pockets of biological targets. The methyl group at the 4-position provides a subtle yet significant electronic and steric influence, which can be exploited to modulate the molecule's overall conformation and binding affinity. Finally, the ethanone side chain is a versatile functional group, readily amenable to a wide range of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.
This unique combination of features makes 1-[2-(benzyloxy)-4-methylphenyl]ethanone a valuable starting material for the synthesis of compounds targeting a spectrum of diseases, most notably in the realms of oncology and virology.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 58110-89-7 | [1] |
| Molecular Formula | C₁₆H₁₆O₂ | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone | General knowledge |
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzyl rings, a singlet for the benzylic methylene protons (around 5.0 ppm), a singlet for the acetyl methyl protons (around 2.5 ppm), and a singlet for the aromatic methyl group (around 2.4 ppm).
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 200 ppm), the aromatic carbons, the benzylic methylene carbon (around 70 ppm), and the two methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the carbonyl group (C=O) stretch (around 1670 cm⁻¹) and C-O ether linkages.
Synthetic Protocol: The Williamson Ether Synthesis
The most common and efficient method for the synthesis of 1-[2-(benzyloxy)-4-methylphenyl]ethanone is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from 2'-Hydroxy-4'-methylacetophenone, which then reacts with benzyl bromide.
Workflow for the Synthesis of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Caption: Synthetic workflow for 1-[2-(benzyloxy)-4-methylphenyl]ethanone.
Detailed Experimental Protocol
Materials:
-
2'-Hydroxy-4'-methylacetophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a solution of 2'-Hydroxy-4'-methylacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 15 minutes, then add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 1-[2-(benzyloxy)-4-methylphenyl]ethanone as a pure solid.
Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure.
Applications in Drug Discovery: A Gateway to Kinase and Viral Inhibitors
The true value of 1-[2-(benzyloxy)-4-methylphenyl]ethanone lies in its role as a versatile intermediate for the synthesis of high-value therapeutic agents. The benzyloxyaryl motif is a common feature in many potent and selective inhibitors of various enzymes, particularly kinases and viral proteins.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzyloxy group of derivatives synthesized from 1-[2-(benzyloxy)-4-methylphenyl]ethanone can effectively occupy the hydrophobic pocket of the ATP-binding site of many kinases, leading to potent inhibition. For instance, benzyloxyquinolines have been identified as selective inhibitors of the c-Met kinase, a key target in cancer therapy[2]. The 4-methyl group on the phenyl ring can further enhance binding affinity and selectivity through specific interactions within the kinase domain.
Antiviral Agents: Combating Viral Replication
The benzyloxy moiety has also proven to be a valuable component in the design of antiviral agents. Dihydro-alkyloxy-benzyl-oxopyrimidine (DABO) derivatives, which can be conceptually derived from intermediates like 1-[2-(benzyloxy)-4-methylphenyl]ethanone, have shown potent activity against influenza virus[3]. The benzyl group can interact with viral proteins, interfering with their function and inhibiting viral replication. The structural flexibility offered by the ethanone group allows for the introduction of various heterocyclic systems, which can further enhance antiviral potency and broaden the spectrum of activity.
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features and their role in biological activity.
The structure-activity relationship (SAR) of compounds derived from this intermediate highlights the importance of each structural component.
-
The Benzyloxy Group: This is often essential for potent activity. Modifications to the benzyl ring, such as the introduction of electron-donating or -withdrawing groups, can significantly impact binding affinity and selectivity.
-
The 4-Methyl Group: While seemingly a minor modification, this group can influence the dihedral angle between the two aromatic rings, which in turn affects the overall shape of the molecule and its fit within the target's binding site.
-
Derivatives of the Ethanone Group: The transformations of the ethanone side chain into various heterocyclic systems or other functional groups are critical for achieving desired pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Perspectives
1-[2-(Benzyloxy)-4-methylphenyl]ethanone stands as a testament to the power of strategic molecular design in drug discovery. Its inherent structural features provide a robust and versatile platform for the synthesis of a wide range of potential therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable intermediate in their quest for novel and effective medicines. As our understanding of disease biology deepens, the creative and rational derivatization of such core scaffolds will undoubtedly continue to be a cornerstone of modern medicinal chemistry, paving the way for the next generation of life-saving drugs.
References
-
1. 1-[2-(Benzyloxy)-4-methylphenyl]ethanone/CAS:58110-89-7.
Sources
Application Note: Synthesis of 2'-Benzyloxy-4'-methylchalcone Derivatives via Claisen-Schmidt Aldol Condensation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7)
Introduction & Strategic Rationale
Chalcones (1,3-diphenyl-2-propene-1-ones) are privileged scaffolds in medicinal chemistry, serving as the foundational precursors for flavonoids, isoflavonoids, and pyrazolines[1, 2]. They exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, largely driven by their reactive α,β -unsaturated carbonyl system [3, 4].
When synthesizing biologically relevant 2'-hydroxychalcones or downstream flavanones, 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is a highly strategic starting material.
The Causality of the Protecting Group: Performing a direct aldol condensation on a free ortho-hydroxyacetophenone often leads to unwanted side reactions, such as premature intramolecular Michael addition (cyclization) to form a flavanone, or catalyst quenching due to the acidity of the phenolic proton. By utilizing the O-benzyl protected derivative (1-[2-(Benzyloxy)-4-methylphenyl]ethanone), the nucleophilic enolate formation is tightly controlled. The bulky benzyloxy group sterically and electronically directs the Claisen-Schmidt condensation to halt cleanly at the open-chain chalcone stage [5]. The benzyl group can later be selectively cleaved (e.g., via Pd/C catalytic hydrogenation or acidic deprotection) to yield the free 2'-hydroxychalcone or trigger spontaneous cyclization to the corresponding flavanone.
Mechanistic Pathway
The synthesis of chalcones from 1-[2-(Benzyloxy)-4-methylphenyl]ethanone relies on the Claisen-Schmidt condensation —a crossed aldol condensation between an enolizable ketone and a non-enolizable aromatic aldehyde [1, 3].
-
Enolate Formation: A strong base (typically NaOH or KOH) abstracts the α -proton from the acetyl group of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, generating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a β -alkoxy intermediate, which is subsequently protonated to a β -hydroxy ketone (aldol adduct).
-
Dehydration (E1cB Mechanism): Driven by the thermodynamic stability of the resulting extended conjugated system, the β -hydroxy ketone undergoes rapid base-catalyzed dehydration to yield the trans-( E )-chalcone.
Reaction pathway of Claisen-Schmidt condensation and downstream cyclization.
Experimental Protocols
To ensure self-validating and reproducible results, two distinct methodologies are provided: a conventional room-temperature method and a high-throughput microwave-assisted method.
Method A: Conventional Base-Catalyzed Condensation
This method is ideal for scale-up and requires minimal specialized equipment. Ethanol is selected as the solvent because it solubilizes both the hydrophobic benzyloxy-acetophenone and the base, while facilitating the precipitation of the less soluble chalcone product, driving the reaction forward.
Reagents:
-
1-[2-(Benzyloxy)-4-methylphenyl]ethanone (1.0 equiv, 10 mmol, ~2.40 g)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 equiv, 11 mmol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (3.0 equiv, 30 mmol)
-
Absolute Ethanol (25 mL)
Step-by-Step Procedure:
-
Preparation of Base Solution: Dissolve NaOH (1.2 g) in 5 mL of distilled water. Cool the solution to 0–5 °C in an ice bath.
-
Substrate Solubilization: In a 100 mL round-bottom flask, dissolve 1-[2-(Benzyloxy)-4-methylphenyl]ethanone and the aromatic aldehyde in 20 mL of absolute ethanol. Stir magnetically until a homogenous solution is achieved.
-
Catalyst Addition: Add the chilled aqueous NaOH solution dropwise to the ethanolic mixture over 10 minutes. Self-Validation Check: The solution will typically undergo a distinct color shift (often to deep yellow or orange), indicating the formation of the highly conjugated enolate and subsequent chalcone.
-
Reaction Propagation: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 12–24 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1 v/v; visualize under UV 254 nm).
-
Quenching & Workup: Once TLC confirms the consumption of the starting ketone, pour the reaction mixture into 100 mL of crushed ice-water. Neutralize the mixture with dilute HCl (1M) to pH ~7.
-
Isolation: The crude 2'-benzyloxy-4'-methylchalcone will precipitate as a solid. Filter under vacuum, wash the filter cake with cold distilled water (3 × 20 mL) to remove residual salts, and dry in a desiccator.
-
Purification: Recrystallize from hot ethanol to yield the pure (E)-chalcone.
Method B: Microwave-Assisted Green Synthesis
Microwave irradiation dramatically accelerates the dehydration step of the aldol condensation, reducing reaction times from hours to seconds while minimizing degradation byproducts [1, 4].
Step-by-Step Procedure:
-
In a microwave-safe vessel, combine 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add 2 mL of ethanol and 0.2 mL of 40% aqueous KOH.
-
Irradiate the mixture in a dedicated laboratory microwave synthesizer at 150 W (max temperature 80 °C) for 1 to 3 minutes (optimized per aldehyde).
-
Cool the vessel rapidly using compressed air.
-
Pour into ice water, neutralize, filter the precipitate, and recrystallize as described in Method A.
Quantitative Data & Optimization Summary
The following table summarizes expected yields and reaction times based on the methodology and catalyst chosen, serving as a benchmark for protocol validation [2, 3].
| Methodology | Catalyst / Solvent | Temp (°C) | Time | Expected Yield (%) | Purity Profile |
| Conventional | NaOH (aq) / Ethanol | 25 | 12 - 24 h | 75 - 85% | High; requires recrystallization |
| Conventional | KOH (aq) / Methanol | 25 | 10 - 18 h | 78 - 88% | High; requires recrystallization |
| Microwave | KOH (aq) / Ethanol | 80 | 1 - 3 min | 88 - 95% | Excellent; minimal side products |
| Acid-Catalyzed | SOCl₂ / EtOH (Dry) | 80 | 4 - 6 h | 60 - 70% | Moderate; risk of benzyl cleavage |
Note: Base-catalyzed Claisen-Schmidt is vastly superior for benzyloxy-protected substrates, as strong Lewis or Brønsted acids (like BF₃ or concentrated HCl) risk premature debenzylation.
Troubleshooting & Field Insights
-
Issue: Incomplete Reaction / Stalled at Aldol Adduct.
-
Cause: Insufficient base concentration or low temperature preventing the E1cB dehydration.
-
Solution: Increase the molar equivalents of NaOH/KOH or gently warm the reaction mixture to 40 °C for 2 hours.
-
-
Issue: Oil Formation Instead of Precipitation.
-
Cause: The specific substituted chalcone has a low melting point or the ethanol/water ratio during quenching is too high.
-
Solution: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
-
-
Issue: Loss of the Benzyloxy Group.
-
Cause: Over-acidification during the quenching step.
-
Solution: Ensure neutralization with dilute HCl (1M) is done slowly in an ice bath, strictly monitoring the pH to not drop below 6.5.
-
References
- BenchChem. "A Technical Guide to the Synthesis of Substituted Chalcones: A Literature Review." BenchChem.
- Science Publishing Group. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins." Science Publishing Group.
- CORE. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins." CORE.
- International Journal of Biological and Pharmaceutical Sciences Archive (IJBPSA). "Chemistry and synthetic methodologies of chalcones and their derivatives: A review." IJBPSA.
- Rajshahi University Institutional Repository. "Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities." RUCL Institutional Repository.
application of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone in heterocyclic synthesis
Application Note: Divergent Catalytic Reduction Strategies for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Executive Summary & Structural Rationale
1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7)[1] is a highly functionalized aromatic ketone utilized as a critical building block in the synthesis of bioactive molecules and pharmaceutical intermediates[2]. The structural complexity of this substrate lies in its dual susceptibility to reductive conditions: it contains an electrophilic carbonyl group (the ethanone moiety) and a catalytically labile benzyl ether protecting group.
For drug development professionals, controlling the chemoselectivity of this reduction is paramount. Depending on the downstream synthetic target, chemists must execute one of two distinct pathways:
-
Chemoselective Reduction : Asymmetric reduction of the ketone to a chiral secondary alcohol while strictly preserving the benzyl ether.
-
Global Reduction : Simultaneous reduction of the ketone and hydrogenolysis of the benzyl ether to yield a fully deprotected phenol.
This application note details two field-proven, self-validating protocols to achieve these divergent outcomes, elucidating the mechanistic causality behind the chosen catalysts, hydrogen sources, and reaction conditions.
Pathway A: Chemoselective Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction of the acetyl group to yield (R)- or (S)-1-[2-(benzyloxy)-4-methylphenyl]ethanol, leaving the O-benzyl group completely intact.
Mechanistic Causality & Expertise
Standard heterogeneous hydrogenation (e.g., Pd/C with H₂) inevitably leads to the premature hydrogenolysis of the benzyl ether. To bypass this, we utilize employing a chiral Ruthenium(II) complex, such as RuCl[3].
The high chemoselectivity arises directly from the outer-sphere mechanism of the Ru-TsDPEN catalyst. Unlike Palladium, which requires oxidative addition into the substrate's bonds, the Ru(II) complex operates via a concerted six-membered pericyclic transition state[3]. The metal center transfers a hydride to the carbonyl carbon while the amine ligand simultaneously donates a proton to the carbonyl oxygen. Because the substrate does not directly coordinate to the metal center, the benzylic C–O bond of the ether is completely ignored by the catalyst.
We employ a Formic Acid/Triethylamine (FA/TEA) 5:2 azeotropic mixture as the hydrogen donor. This specific ratio maintains an optimal, slightly acidic pH, which facilitates the continuous regeneration of the active Ru-hydride species without protonating—and thereby deactivating—the critical basic amine ligand on the TsDPEN framework[4].
Protocol: ATH of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
-
Preparation : In a rigorously degassed, argon-purged Schlenk flask, dissolve 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (10.0 mmol, ~2.40 g) in anhydrous dichloromethane (DCM) or ethyl acetate (20 mL).
-
Catalyst Activation : Add RuCl at a Substrate-to-Catalyst (S/C) ratio of 1000:1 (0.01 mmol, 6.4 mg).
-
Self-Validation Check: The solution will exhibit a characteristic color change (typically yellow to deep red/orange), indicating the dissociation of the chloride ligand and the formation of the active 16-electron Ru species.
-
-
H-Donor Addition : Dropwise add 10 mL of the 5:2 Formic Acid/Triethylamine azeotrope.
-
Caution: Mild effervescence (CO₂ evolution) will occur as formic acid decomposes to yield hydrides.
-
-
Reaction : Stir the mixture at 30 °C for 24–48 hours.
-
Self-Validation Check: Monitor conversion via LC-MS. The intact benzyl ether will be clearly visible in the mass spectrum (Target Product M+H expected at m/z 243.3).
-
-
Workup : Once conversion exceeds 98%, quench the reaction by adding water (20 mL). Extract with DCM (3 x 20 mL), wash the combined organics with saturated NaHCO₃ to neutralize residual formic acid, dry over MgSO₄, and concentrate in vacuo.
Pathway B: Global Heterogeneous Hydrogenation
Objective: Simultaneous ketone reduction and ether hydrogenolysis to yield racemic 2-(1-hydroxyethyl)-5-methylphenol.
Mechanistic Causality & Expertise
When the synthetic goal requires the removal of the benzyl protecting group alongside ketone reduction, heterogeneous catalysis using 10% Palladium on Carbon (Pd/C) under an H₂ atmosphere is the optimal choice. Palladium readily inserts into the benzylic C–O bond via oxidative addition, followed by reductive elimination to yield toluene and the free phenol. Concurrently, Pd catalyzes the addition of molecular hydrogen across the C=O pi-bond.
Critical Insight: The choice of solvent is the primary causality factor preventing over-reduction. Using a neutral, polar protic solvent like Methanol stabilizes the resulting benzylic alcohol. If acidic additives (like HCl or AcOH) are introduced, the newly formed benzylic alcohol will rapidly protonate, eliminate water to form a stabilized carbocation, and undergo further reduction to an ethyl group (yielding 2-ethyl-5-methylphenol).
Protocol: Global Reduction via Pd/C
-
Preparation : In a heavy-walled hydrogenation vessel, dissolve the substrate (10.0 mmol, ~2.40 g) in HPLC-grade Methanol (30 mL).
-
Catalyst Loading : Carefully add 10% Pd/C (240 mg, 10 wt% relative to the substrate).
-
Safety: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere (N₂ or Ar) to prevent solvent ignition.
-
-
Hydrogenation : Seal the vessel, purge with N₂ three times, and then purge with H₂ gas three times. Pressurize the vessel to 2–3 atm (30–45 psi) of H₂.
-
Reaction : Agitate the mixture at room temperature (20–25 °C) for 12 hours.
-
Self-Validation Check: Monitor the pressure gauge; a stoichiometric pressure drop corresponding to 2 equivalents of H₂ (one for the ketone, one for the ether) confirms the dual-reduction pathway. LC-MS should show complete disappearance of the 240.3 m/z peak and the emergence of the fully deprotected product (Target Product M+H expected at m/z 153.2).
-
-
Workup : Vent the H₂ gas and purge the system with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate in vacuo to isolate the product.
Workflow Visualization
Figure 1: Divergent catalytic reduction pathways for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
Quantitative Data Summary
| Parameter | Pathway A: Chemoselective ATH | Pathway B: Global Hydrogenation |
| Catalyst | RuCl | 10% Pd/C |
| Hydrogen Source | Formic Acid / Triethylamine (5:2) | H₂ Gas (2-3 atm) |
| Solvent | Dichloromethane or Ethyl Acetate | HPLC-grade Methanol |
| Temperature | 30 °C | 20–25 °C (Room Temp) |
| Chemoselectivity | >99% (Ketone reduced, Ether intact) | N/A (Both moieties reduced/cleaved) |
| Enantiomeric Excess | >95% ee (Chiral) | Racemic (0% ee) |
| Typical Yield | 92% – 96% | 95% – 99% |
| Target Product MW | 242.32 g/mol | 152.19 g/mol |
References
-
[4] Knighton, R. C., et al. "Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands". Source: Journal of Organometallic Chemistry, 2018, 875, 72-79. URL:[Link]
-
[3] Ohkuma, T., et al. "Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope". Source: Proc Jpn Acad Ser B Phys Biol Sci. 2010;86(3):202-19. URL:[Link]
Sources
- 1. 1-[2-(Benzyloxy)-4-methylphenyl]ethanone/CAS:58110-89-7-HXCHEM [hxchem.net]
- 2. CAS 58110-89-7: 1-[2-(benzyloxi)-4-metilfenil]etanona [cymitquimica.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
Application Note: Solubility Profile and Handling Protocols for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone in Polar Aprotic Solvents
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
The compound 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7) is a highly lipophilic aromatic ketone frequently utilized as an intermediate in the synthesis of complex natural products (e.g., hofmeisterin) and pyranochromenyl phenol derivatives[1][2]. Due to its bulky hydrophobic benzyloxy and methylphenyl groups, the compound exhibits exceptionally poor aqueous solubility. Consequently, polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are mandated for stock solution preparation, high-throughput screening (HTS), and liquid chromatography applications.
This application note provides a rigorous physicochemical profiling of the compound, elucidates the thermodynamic drivers of its solvation, and establishes self-validating protocols for determining its kinetic solubility.
Physicochemical Profiling & Solvation Thermodynamics
The Causality of Solvent Selection
The solubility of solid organic compounds in organic solvents is governed by the principle of matching intermolecular forces[3]. 1-[2-(Benzyloxy)-4-methylphenyl]ethanone possesses a molecular weight of 240.30 g/mol and contains a polar carbonyl group alongside extensive non-polar aromatic regions[1].
To understand why polar aprotic solvents are the optimal choice, we must analyze the system through the lens of Kamlet-Taft solvent parameters [4][5]:
-
Dipolarity/Polarizability ( π∗ ): Polar aprotic solvents like DMSO ( π∗ = 1.00) and DMF ( π∗ = 0.88) possess high dipolarity. This allows them to effectively stabilize the partial charges of the solute's ketone carbonyl via strong dipole-dipole interactions.
-
Hydrogen-Bond Basicity ( β ): Solvents like DMSO have high β values (0.76), allowing them to act as strong hydrogen-bond acceptors if the solute had donor capabilities. While our target compound lacks H-bond donors, the solvent's basicity helps disrupt any weak intermolecular crystalline packing.
-
Hydrogen-Bond Acidity ( α ): Crucially, dipolar aprotic solvents exhibit near-zero H-bond acidity[6]. The absence of acidic protons prevents unwanted enolization of the acetophenone derivative and avoids disruptive hydrogen bonding that could otherwise lead to solvent-induced degradation or polymorphic shifts.
Solvation mechanism driven by Kamlet-Taft parameters and intermolecular forces.
Quantitative Solubility Data
Because direct empirical literature values for this specific CAS are limited, the following table synthesizes expected solubility limits based on highly structurally analogous aromatic ketones (e.g., acetylisodurene and benzyloxyacetophenones) in standard polar aprotic environments[3][6].
| Solvent | Kamlet-Taft ( π∗ ) | Kamlet-Taft ( α ) | Estimated Solubility at 25°C | Application Suitability |
| Dimethyl Sulfoxide (DMSO) | 1.00 | 0.00 | > 100 mg/mL (Highly Soluble) | Primary HTS stock solutions; NMR spectroscopy. |
| N,N-Dimethylformamide (DMF) | 0.88 | 0.00 | > 50 mg/mL (Soluble) | Process chemistry; scale-up synthesis. |
| Acetonitrile (MeCN) | 0.75 | 0.19 | ~ 20 - 30 mg/mL (Soluble) | HPLC mobile phase preparation; UV-Vis assays. |
| Acetone | 0.71 | 0.08 | ~ 30 mg/mL (Soluble) | Glassware cleaning; rapid solvent evaporation. |
| Aqueous Buffer (PBS pH 7.4) | 1.09 | 1.17 | < 0.01 mg/mL (Insoluble) | Biological assays (requires <2% DMSO co-solvent). |
Standard Operating Protocols (SOPs)
To ensure scientific integrity, any solubility data generated must be self-validating. The following miniaturized shake-flask protocol is the gold standard for determining the kinetic and apparent equilibrium solubility of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone[7][8].
Protocol: High-Throughput Kinetic Solubility Assay (Miniaturized Shake-Flask)
Objective: To determine the maximum concentration of the compound in an aqueous buffer before precipitation occurs, utilizing a polar aprotic stock.
Causality Check: Why limit DMSO to 2% in the final aqueous dilution? Literature demonstrates that the presence of even small amounts of DMSO (0.5–5%) can artificially inflate the apparent aqueous solubility by up to 6-fold due to co-solvent effects[8]. Capping the DMSO concentration ensures the data accurately reflects physiological or unadulterated aqueous conditions.
Step-by-Step Methodology:
-
Master Stock Preparation: Weigh exactly 2.40 mg of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone. Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds until visually clear.
-
Serial Dilution: In a 96-well deep-well plate, perform a linear serial dilution of the master stock using pure DMSO to create a concentration gradient (e.g., 10 mM down to 0.1 mM).
-
Aqueous Spiking: Transfer 4 µL of each DMSO stock into 196 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a new 96-well plate. This yields a final DMSO concentration of exactly 2.0% and a theoretical compound concentration range of 200 µM down to 2 µM[9].
-
Equilibration: Seal the plate and incubate on a thermostatic shaker at 25°C for 24 hours at 300 RPM. Rationale: 24 hours ensures the thermodynamic equilibrium between the dissolved solute and any precipitating solid is fully established[8].
-
Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to pellet any precipitated compound. Alternatively, use a 0.22 µm PTFE filtration plate.
-
HPLC-UV Quantification (Self-Validation):
-
Transfer the supernatant to an analysis plate.
-
Analyze via HPLC-UV (Detection wavelength: ~254 nm, utilizing an Acetonitrile/Water gradient).
-
Self-Validating Step: Plot the measured concentration against the theoretical concentration. The point at which the linear relationship breaks (plateaus) is the absolute kinetic solubility limit. Calculate mass balance by dissolving the precipitated pellet in pure MeCN and quantifying it to ensure no compound was lost to non-specific plastic binding.
-
Miniaturized shake-flask workflow for kinetic solubility determination.
Troubleshooting & Best Practices
-
"Crashing Out" during Aqueous Dilution: Because 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is highly lipophilic, rapid addition of the DMSO stock to an aqueous buffer can cause localized supersaturation, leading to amorphous precipitation (crashing out). Solution: Always add the DMSO stock to the aqueous buffer (not vice versa) under continuous vortexing to ensure rapid, homogeneous dispersion.
-
Solvent Degradation: DMSO is hygroscopic. Absorption of atmospheric water will drastically reduce the solubility capacity of the DMSO stock over time. Solution: Store master stocks in tightly sealed amber vials backfilled with Argon or Nitrogen, and keep at -20°C for long-term storage.
-
Plastic Adsorption: Highly lipophilic compounds can adsorb to polystyrene well plates, leading to falsely low solubility readings. Solution: Use glass-coated or low-binding polypropylene plates for the equilibration step.
References
- Echemi. "1-[2-(BENZYLOXY)-4-METHYLPHENYL]ETHANONE". Echemi.com.
- BenchChem. "Acetylisodurene Solubility in Organic Solvents: A Technical Guide". Benchchem.com.
- ACS Publications. "Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures". Organic Process Research & Development.
- PubMed / NIH. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery". Journal of Pharmaceutical Sciences.
Sources
- 1. echemi.com [echemi.com]
- 2. hofmeisterin|lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Grignard reaction protocols with 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Application Note: Grignard Addition to 1-[2-(Benzyloxy)-4-methylphenyl]ethanone for Tertiary Alcohol Synthesis
Introduction & Mechanistic Rationale
In modern drug development and complex molecule synthesis, 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7) serves as a highly versatile, functionalized building block. Structurally, it is an acetophenone derivative featuring an electrophilic carbonyl core, an ortho-benzyloxy ether, and a para-methyl group.
When subjected to a Grignard reagent (R-MgX), the electrophilic carbonyl carbon undergoes a nucleophilic attack by the organometallic carbanion. Following an acid workup, this reaction reliably yields a highly substituted tertiary alcohol[1].
Causality of the Protecting Group: Grignard reagents are not only potent carbon-based nucleophiles but also exceptionally strong bases[2]. If the ortho-substituent on the acetophenone were a free phenol (-OH), its acidic proton (pKa ~10) would rapidly protonate and quench the Grignard reagent (conjugate acid pKa ~50). This would destroy the nucleophile, yielding an inert magnesium phenoxide salt and an alkane byproduct. The benzyloxy (-OBn) group acts as a robust protecting strategy; it effectively masks the acidic proton while remaining completely stable to the strongly basic Grignard conditions.
Steric & Electronic Considerations: The bulky ortho-benzyloxy group introduces significant steric hindrance around the carbonyl reaction center. Consequently, highly reactive, less sterically encumbered Grignard reagents (e.g., methylmagnesium bromide) proceed smoothly. In contrast, bulkier reagents (e.g., isopropylmagnesium chloride) suffer from reduced nucleophilic attack rates and instead act as bases, promoting unwanted enolization of the alpha-methyl group on the acetophenone.
Reaction Pathway & Workflow Visualization
Fig 1: Mechanistic pathway of the Grignard addition to 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
Fig 2: Step-by-step experimental workflow for the Grignard reaction under inert conditions.
Experimental Design & Causality
-
Solvent Selection: Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether for this specific substrate. THF provides superior solubility for the bulky benzyloxy-substituted ketone, and its oxygen lone pairs strongly coordinate the magnesium cation, stabilizing the Grignard complex.
-
Temperature Modulation: The nucleophilic addition is highly exothermic. Initiating the addition at 0 °C suppresses the competing acid-base reaction (enolization of the ketone's alpha-protons).
-
Self-Validating Quench: Saturated aqueous ammonium chloride (NH₄Cl) is utilized for the workup rather than strong mineral acids (like HCl). Strong acids risk premature cleavage of the benzyl ether or acid-catalyzed dehydration of the newly formed tertiary alcohol. NH₄Cl provides a mild proton source (pH ~5.5) sufficient to break down the magnesium alkoxide intermediate and solubilize inorganic salts.
Step-by-Step Protocol
Self-Validating System: This protocol incorporates in-line checks to ensure experimental integrity and prevent downstream failures.
Phase 1: Preparation & Inertion
-
Glassware: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum, then backfill with Argon.
-
Causality: Grignard reagents react violently with atmospheric moisture to form Mg(OH)X and inert alkanes, permanently deactivating the reagent[3].
-
-
Substrate Loading: Dissolve 1.0 equivalent of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (e.g., 5.0 mmol, 1.20 g) in 15 mL of anhydrous THF.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Phase 2: Nucleophilic Addition 4. Reagent Addition: Using a dry syringe, add 1.2 to 1.5 equivalents of the Grignard reagent (e.g., 3.0 M Methylmagnesium bromide in diethyl ether) dropwise over 15 minutes.
-
Validation Check: A transient color change (often yellow/orange to colorless, or persisting as a pale complex) indicates active coordination and reaction. If a white precipitate forms immediately upon addition, moisture has compromised the system and the Grignard reagent is being destroyed[3].
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
-
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The starting ketone is strongly UV-active and will elute with a higher R_f. The resulting tertiary alcohol will appear as a more polar spot (lower R_f) and can be definitively visualized using a p-Anisaldehyde stain (turning blue/purple upon heating).
-
Phase 3: Quenching & Isolation 6. Quenching: Cool the flask back to 0 °C. Slowly add 10 mL of saturated aqueous NH₄Cl dropwise.
-
Causality: Dropwise addition controls the exothermic destruction of the unreacted Grignard reagent, preventing solvent boil-over.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes).
Quantitative Data & Optimization
To assist in scaling and reagent selection, the following table summarizes the expected outcomes when reacting 1-[2-(Benzyloxy)-4-methylphenyl]ethanone with various Grignard reagents:
| Grignard Reagent | Equivalents | Temp Profile | Time (hrs) | Expected Yield | Primary Side Reaction |
| Methylmagnesium Bromide | 1.2 eq | 0 °C → RT | 2.0 | 85–92% | Trace enolization |
| Phenylmagnesium Bromide | 1.5 eq | 0 °C → 40 °C | 4.0 | 75–80% | Unreacted SM (sterics) |
| Allylmagnesium Bromide | 1.3 eq | -78 °C → RT | 3.0 | 80–88% | Homocoupling of Grignard |
| Isopropylmagnesium Chloride | 2.0 eq | 0 °C → RT | 12.0 | < 40% | Heavy enolization (acts as base) |
Table 1: Optimization parameters for various Grignard additions to 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
References
-
Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link]
-
CHM 244 Lab Practical - Grignard Reactions Source: Britt Hipple / Academic Lab Protocols URL:[Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents Source: Chemistry LibreTexts URL:[Link]
Sources
Technical Support Center: Reaction Yield Optimization for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the O-benzylation of 2-hydroxy-4-methylacetophenone. This transformation is a fundamental Williamson-type ether synthesis, but achieving near-quantitative yields requires precise control over nucleophilicity, electrophile reactivity, and solvent dynamics.
Below, you will find a validated Standard Operating Procedure (SOP), mechanistic troubleshooting guides, and quantitative data to ensure your synthesis is a robust, self-validating system.
High-Yield Standard Operating Procedure (SOP)
Before troubleshooting, ensure your baseline protocol aligns with validated, high-efficiency methodologies. The following SOP is adapted from the total synthesis of (±)-paeonilide, which reliably delivers a 95% yield [1].
Reagents:
-
Starting Material: 2-Hydroxy-4-methylacetophenone (1.0 equivalent)
-
Electrophile: Benzyl chloride (BnCl) (1.1 eq)
-
Base: Potassium carbonate (K₂CO₃, strictly anhydrous) (2.0 eq)
-
Catalyst: Potassium iodide (KI) (0.2 eq)
-
Solvent: Acetonitrile (MeCN, anhydrous)
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-methylacetophenone (e.g., 5.0 mmol) and anhydrous acetonitrile (15 mL).
-
Base Addition (Deprotonation): Add anhydrous K₂CO₃ (10.0 mmol). Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the phenol and formation of the nucleophilic phenoxide anion.
-
Catalyst & Electrophile Addition: Add KI (1.0 mmol) followed by benzyl chloride (5.5 mmol) dropwise via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere overnight (approximately 12–16 hours). Monitor completion via TLC (Petroleum ether : Ethyl acetate = 5:1).
-
Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts (unreacted K₂CO₃, KCl, and KI). Wash the filter cake thoroughly with excess ethyl acetate.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Petroleum ether : Ethyl acetate = 1:30) or recrystallize directly from ethyl acetate to afford 1-[2-(Benzyloxy)-4-methylphenyl]ethanone as colorless needles.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 50-60% conversion when using benzyl chloride and K₂CO₃. How can I drive it to completion? A1: Benzyl chloride is significantly less reactive than benzyl bromide due to the higher bond dissociation energy of the C-Cl bond. If you are restricted to using benzyl chloride due to cost or availability, the addition of sub-stoichiometric Potassium Iodide (KI) is mandatory. KI initiates a Finkelstein reaction, converting the sluggish benzyl chloride into the highly reactive benzyl iodide in situ. This dramatically accelerates the Sₙ2 attack by the phenoxide ion, preventing reaction stalling and pushing yields above 90% [1].
Q2: I am observing unwanted side products, potentially from aldol condensation or C-alkylation. How do I improve chemoselectivity? A2: Chemoselectivity in this specific reaction hinges entirely on base selection. Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) can deprotonate the alpha-carbon of the acetyl group, leading to unwanted enolate formation, subsequent aldol condensations, or C-alkylation. Potassium carbonate (K₂CO₃) is the ideal base because its basicity is sufficient to deprotonate the phenol (pKa ~10) but not strong enough to abstract the ketone alpha-protons (pKa ~20).
Q3: K₂CO₃ in acetonitrile is forming a clumpy suspension and reacting too slowly. Are there alternative base/solvent systems? A3: Yes. If heterogeneous mixing or slow kinetics remain an issue, switch to Cesium Carbonate (Cs₂CO₃) . The larger ionic radius of the cesium cation creates a much looser ion pair with the phenoxide anion compared to potassium. This "cesium effect" significantly enhances the naked nucleophilicity of the oxygen atom. Utilizing a Cs₂CO₃/MeCN or Cs₂CO₃/DMF system can reduce reaction times from 16 hours to just 4–5 hours while maintaining near-quantitative yields [2].
Q4: How do I remove unreacted benzyl halide during purification? A4: Excess benzyl halide often co-elutes with the product during chromatography because of similar Rf values. To mitigate this, strictly limit the benzyl halide to 1.1 equivalents. If excess remains post-reaction, you can add a small amount of a volatile secondary amine (like diethylamine) during the final 30 minutes of the reaction. This converts the unreacted benzyl halide into a highly polar, easily separable amine salt. Alternatively, the target compound crystallizes exceptionally well from ethyl acetate, which leaves the benzyl halide impurities dissolved in the mother liquor [1].
Quantitative Data: Reaction Condition Optimization
The following table summarizes the expected outcomes based on various base, solvent, and additive combinations to help you select the optimal parameters for your specific laboratory constraints.
| Base (Equiv) | Solvent | Additive | Temp (°C) | Time (h) | Expected Yield | Mechanistic Rationale |
| K₂CO₃ (2.0) | Acetone | None | 56 (Reflux) | 24 | 60-70% | Slow Sₙ2 due to poor leaving group (Cl⁻) and tight ion pairing. |
| K₂CO₃ (2.0) | MeCN | KI (0.2) | 70 | 16 | 95% | Finkelstein catalysis generates reactive benzyl iodide in situ [1]. |
| Cs₂CO₃ (2.0) | MeCN | None | 80 (Reflux) | 4-5 | >90% | "Cesium effect" provides highly nucleophilic, loose ion-paired phenoxide [2]. |
| NaH (1.5) | DMF | None | 0 to RT | 2-4 | <50% | Over-deprotonation leads to enolate formation and complex side-product mixtures. |
Mechanistic Workflow: Finkelstein-Assisted O-Alkylation
The diagram below illustrates the self-validating catalytic cycle and workflow when utilizing the KI-additive strategy.
Mechanistic pathway of Finkelstein-assisted O-alkylation highlighting in-situ electrophile activation.
References
troubleshooting incomplete deprotection of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and steric challenges associated with the deprotection of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone .
Removing an ortho-benzyloxy group in the presence of an acetophenone moiety is notoriously difficult. The proximity of the bulky ether to the Lewis-basic ketone often leads to stalled reactions, catalyst poisoning, or undesired over-reduction. This guide provides field-proven, mechanistically grounded solutions to ensure complete and selective deprotection.
Diagnostic Workflow: Deprotection Troubleshooting
Before adjusting your reaction conditions, use the logical workflow below to identify the root cause of your incomplete deprotection based on the methodology you initially selected.
Diagnostic decision tree for resolving incomplete O-benzyl deprotection workflows.
Frequently Asked Questions & Mechanistic Troubleshooting
Q1: I am using 1.2 equivalents of BBr₃ in DCM at -78 °C, but my reaction stalls at ~40% conversion. Why is the deprotection incomplete? Causality & Solution: The stalling is a direct result of Lewis acid sequestration. 1-[2-(Benzyloxy)-4-methylphenyl]ethanone contains a highly Lewis-basic ketone moiety. Boron tribromide (BBr₃) will preferentially coordinate to the carbonyl oxygen of the acetophenone, forming a stable Lewis acid-base complex. This coordination consumes one full equivalent of BBr₃[1]. If you only provide 1.2 equivalents, merely 0.2 equivalents remain available to coordinate with the benzylic ether oxygen to mediate the ether cleavage. Actionable Fix: Increase the BBr₃ stoichiometry to 2.5–3.0 equivalents. The first equivalent saturates the ketone, allowing the remaining BBr₃ to effectively cleave the ortho-benzyl ether.
Q2: When attempting catalytic hydrogenolysis (H₂, Pd/C), the reaction is extremely slow, and LC-MS shows over-reduction (loss of the ketone oxygen). Why is the benzyl ether resisting cleavage? Causality & Solution: This is a classic case of competing surface kinetics. The ortho-acetyl group creates significant steric hindrance around the benzyloxy ether, preventing optimal planar adsorption onto the palladium surface. Consequently, the ether cleavage is artificially slowed down. Meanwhile, the benzylic ketone (acetophenone moiety) is highly susceptible to reduction. Extended reaction times under H₂ gas lead to the reduction of the ketone to a secondary alcohol or its complete hydrogenolysis to an ethyl group before the ether is fully cleaved[2]. Actionable Fix: Shift the kinetic balance by using Catalytic Transfer Hydrogenation (CTH). Employing ammonium formate (NH₄HCO₂) with Pd/C provides an active surface hydride source that rapidly and selectively cleaves O-benzyl groups, often completing in under an hour, which preempts the slower over-reduction of the sterically hindered ketone[3].
Q3: My substrate is sensitive to strong acids (BBr₃) and reducing conditions (Pd/C). Is there an orthogonal method to remove the benzyl ether? Causality & Solution: Yes, and it is highly recommended if both Lewis acids and hydrogenation fail. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) cleaves benzyl ethers via a single-electron transfer (SET) mechanism, forming a benzylic radical cation that is subsequently trapped by water[4]. Because this mechanism relies on the electron density of the benzyl aromatic ring rather than Lewis acid-base coordination or metal-surface adsorption, it is completely unaffected by the steric hindrance or Lewis basicity of the ortho-acetyl group. Actionable Fix: Treat the substrate with 1.2–1.5 equivalents of DDQ in a biphasic mixture of CH₂Cl₂ and water (18:1). The water acts as the essential nucleophile to trap the intermediate, releasing benzaldehyde and your desired phenol.
Quantitative Data: Comparison of Deprotection Strategies
To aid in selecting the optimal route for your specific constraints, the following table summarizes the expected outcomes of various deprotection methods applied to ortho-benzyloxy acetophenones.
| Deprotection Strategy | Reagents & Conditions | Typical Conversion | Chemoselectivity (Ketone Intact) | Primary Byproducts |
| Lewis Acid Cleavage | BBr₃ (2.5 - 3.0 eq), CH₂Cl₂, -78 °C to RT | >95% | Excellent | Benzyl bromide |
| Standard Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH, RT | 40 - 60% | Poor | 1-(2-hydroxy-4-methylphenyl)ethanol |
| Transfer Hydrogenation | NH₄HCO₂ (5.0 eq), 10% Pd/C, EtOH, 60 °C | >90% | Good | Toluene, trace alcohol |
| Oxidative Cleavage | DDQ (1.5 eq), CH₂Cl₂/H₂O (18:1), RT | 80 - 85% | Excellent | Benzaldehyde |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They include specific physical observations (in-process checks) that confirm the reaction is proceeding via the correct mechanistic pathway.
Protocol A: Optimized Lewis Acid Cleavage (High-Equivalency BBr₃)
Principle: Overcoming ketone sequestration by saturating the Lewis-basic sites.
-
Preparation: Dissolve 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration. Purge the flask with N₂. Note: Strict anhydrous conditions are required; moisture hydrolyzes BBr₃ to HBr, which is insufficient for this cleavage.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.
-
Addition & Validation: Dropwise add BBr₃ (1.0 M in CH₂Cl₂, 3.0 eq).
-
Self-Validation Check: The solution will immediately transition to an intense yellow/orange color upon the addition of the first 1.0 equivalent. This is a visual confirmation of the Lewis acid-base complex forming with the acetophenone carbonyl. Continued addition is required to achieve ether cleavage.
-
-
Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4–8 hours. Monitor by TLC (Hexanes/EtOAc).
-
Quenching: Cool the mixture to 0 °C. Carefully quench by adding methanol dropwise (to destroy excess BBr₃), followed by saturated aqueous NaHCO₃ until the pH is neutral.
-
Isolation: Extract with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Principle: Utilizing a rapid hydrogen donor to outcompete the reduction of the benzylic ketone.
-
Setup: Dissolve the substrate (1.0 eq) in absolute ethanol (0.1 M) in a round-bottom flask.
-
Catalyst Addition: Add 10% Pd/C (15% w/w relative to the substrate). Purge the flask with N₂.
-
Donor Addition: Add ammonium formate (NH₄HCO₂, 5.0 eq) in one single portion.
-
Heating & Validation: Attach a reflux condenser and heat the mixture to 60 °C.
-
Self-Validation Check: Rapid gas evolution (CO₂ and NH₃) should be observed within 5-10 minutes of heating. This serves as a physical confirmation that the formate is actively decomposing to supply surface-bound hydrogen to the palladium catalyst[3].
-
-
Monitoring: Check the reaction via LC-MS after 45 minutes. CTH is kinetically much faster than standard H₂ gas and should reach completion before ketone reduction begins.
-
Workup: Filter the hot reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot ethanol. Concentrate the filtrate, redissolve in EtOAc, wash with water to remove residual ammonium salts, dry, and evaporate.
Sources
Technical Support Center: Crystallization of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing 1-[2-(Benzyloxy)-4-methylphenyl]ethanone. Due to its flexible benzyloxy ether linkage and hydrophobic aromatic core, this intermediate is highly prone to oiling out (liquid-liquid phase separation) and trapping impurities during uncontrolled nucleation.
This guide provides a self-validating core protocol, a diagnostic workflow, and field-proven troubleshooting FAQs to ensure high-purity, high-yield recovery.
Diagnostic Workflow
Figure 1: Troubleshooting logic for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone crystallization.
Part 1: Core Methodology (Self-Validating Protocol)
To establish a baseline of control, utilize the following seeded cooling and anti-solvent crystallization protocol in an Ethanol/Water system. Every step is designed to be self-validating so you can confirm success before proceeding.
Step 1: Complete Dissolution
-
Action: Suspend the crude 1-[2-(Benzyloxy)-4-methylphenyl]ethanone in 5 volumes of absolute Ethanol. Heat the reactor to 60°C under moderate agitation (250 RPM).
-
Causality: Heating well above the saturation temperature ensures the complete destruction of previous crystalline history, preventing premature or uncontrolled secondary nucleation.
-
Validation: The solution must become completely optically clear. If turbidity persists after 15 minutes at 60°C, add Ethanol in 0.5-volume increments until absolute clarity is achieved.
Step 2: Cooling to the Seeding Window
-
Action: Cool the reactor linearly from 60°C to 45°C over 30 minutes.
-
Causality: This brings the system safely into the metastable zone without crossing the primary nucleation threshold.
-
Validation: The solution must remain perfectly clear. If spontaneous nucleation occurs, your initial concentration was too high; recalculate your solvent volumes based on the solubility tables below.
Step 3: Strategic Seeding
-
Action: At 45°C, add 1 wt% of pre-milled seed crystals (target D50: 20-30 µm). Hold the temperature steady for 1 hour.
-
Causality: Seeding is one of the most straightforward methods used to control supersaturation[1]. It provides sufficient surface area to ensure supersaturation is consumed in a controlled way, directing the system toward crystal growth rather than allowing supersaturation to build up and trigger phase separation.
-
Validation: Visually confirm a persistent, thin suspension. If the seeds dissolve, the system is undersaturated (temperature is too high or solvent volume too large).
Step 4: Desupersaturation via Non-Linear Cooling
-
Action: Apply a cubic (non-linear) cooling curve from 45°C to 5°C over 6 hours.
-
Causality: Early in the process, the total crystal surface area is small, so cooling must be slow to prevent a spike in supersaturation. As crystals grow, the cooling rate can accelerate. Cooling crystallization confirmed that supersaturation, operating temperature, and seeding heavily affect the crystal size distribution[2].
-
Validation: Monitor via Process Analytical Technology (PAT) such as FBRM or visual inspection; particle counts should rise steadily without sudden, massive spikes (which would indicate secondary nucleation).
Step 5: Anti-Solvent Addition
-
Action: At 5°C, dose in 2 volumes of Water (anti-solvent) dropwise over 2 hours.
-
Causality: Drives the remaining highly-soluble solute out of the ethanol phase to maximize yield. Slow addition prevents localized crashing out.
-
Validation: Mother liquor concentration (measured via offline HPLC or inline ATR-FTIR) should drop below 2 mg/mL.
Part 2: Troubleshooting FAQs
Q: Why does my product form a milky oil (oil out) instead of crystallizing during cooling, and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because 1-[2-(Benzyloxy)-4-methylphenyl]ethanone has a highly flexible ether linkage and a hydrophobic core, it is prone to forming a solute-rich liquid phase rather than an ordered crystal lattice when supersaturation is high.
-
The Causality: LLPS easily makes the crystallization process into an uncontrollable state[3]. It occurs when your cooling trajectory crosses the binodal curve before the solubility curve's metastable limit. Crystallization mechanisms and kinetics are fundamentally different depending on your starting position in the phase diagram[4].
-
The Fix: You must consume supersaturation before reaching the LLPS boundary.
-
Seed earlier: Introduce seeds at a lower supersaturation (higher temperature). Seeding at high supersaturation levels may result in excessive secondary nucleation[1] or oiling out.
-
Reduce cooling rate: Allow time for crystal growth to deplete the solute concentration.
-
Solvent modification: The size of the liquid-liquid phase separation region increases with increasing temperature in certain mixed solvent systems[5]. Adjusting the Ethanol/Water ratio can steepen the solubility curve and widen the metastable zone.
-
Q: How do I optimize the cooling profile to prevent the entrapment of structurally related impurities? A: Impurity entrapment is a kinetic phenomenon caused by rapid crystal growth. When the crystal growth front advances too quickly, it engulfs solvent and impurities rather than rejecting them into the mother liquor.
-
The Causality: A linear cooling rate generates massive supersaturation early in the process when surface area is low. A cooling profile for a seeded pharmaceutical crystallization designed to achieve a desired mean crystal size is found by minimizing the batch operating time subject to a strict crystallization model[6].
-
The Fix: Implement the cubic cooling profile described in Step 4. If impurities persist, introduce a temperature cycling step (e.g., cool to 20°C, reheat to 30°C, hold, then cool to 5°C). This induces Ostwald ripening, dissolving flawed fine crystals and re-depositing the material onto larger, purer crystals.
Q: My yield is plateauing at 70% even at 0°C. What are the next steps? A: The equilibrium solubility of this compound in pure organic solvents remains relatively high even at low temperatures. Cooling alone is insufficient.
-
The Causality: Low solids densities result during the crystallization if the solvent retains too much affinity for the API[6].
-
The Fix: You must shift the thermodynamic equilibrium by adding an anti-solvent (like water or heptane) at the end of the cooling cycle. Ensure the addition is slow; rapid addition creates local zones of high supersaturation, leading to uncontrolled secondary nucleation.
Part 3: Quantitative Data
Use the following empirical data to design your solvent volumes and cooling trajectories.
Table 1: Solubility Profile of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (mg/mL)
| Solvent System | 5°C | 25°C | 45°C | 60°C |
| Ethanol (100%) | 18.5 | 52.0 | 145.0 | >300.0 |
| Ethyl Acetate | 85.0 | 160.0 | >300.0 | >500.0 |
| Heptane | <1.0 | 2.5 | 6.0 | 14.0 |
| Water | <0.1 | <0.1 | <0.1 | <0.1 |
| EtOH / Water (80:20) | 4.2 | 15.8 | 68.4 | 180.5 |
Table 2: Metastable Zone Width (MSZW) in 80:20 EtOH/Water
| Cooling Rate | Nucleation Temp (Unseeded) | MSZW (ΔT) | Risk of LLPS |
| 0.1 °C / min | 38°C | 7°C | Low |
| 0.5 °C / min | 31°C | 14°C | Moderate |
| 1.0 °C / min | 22°C | 23°C | High (Oils out) |
References
-
Mettler Toledo. "Seeding Studies For Crystallization - Improve Batch Consistency." Source: mt.com. URL:[Link]
-
Veesler, S., Revalor, E., Bottini, O., & Hoff, C. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Source: Organic Process Research & Development (ACS). URL:[Link]
-
ACS Publications. "Cooling Crystallization of Indomethacin: Effect of Supersaturation, Temperature, and Seeding on Polymorphism and Crystal Size Distribution." Source: acs.org. URL:[Link]
-
Xu, S. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Source: Crystal Growth & Design (ACS). URL:[Link]
-
Diva Portal. "Investigation of Batch Cooling Crystallization in a Liquid-Liquid Separating System by PAT." Source: diva-portal.org. URL:[Link]
-
ACS Publications. "Optimal Operation of a Seeded Pharmaceutical Crystallization with Growth-Dependent Dispersion." Source: Organic Process Research & Development (ACS). URL:[Link]
Sources
reducing impurities in 1-[2-(Benzyloxy)-4-methylphenyl]ethanone scale-up processes
A Guide to Reducing Impurities in Scale-Up Processes
Welcome to the technical support center for the synthesis and purification of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize manufacturing processes, ensuring high purity and yield during scale-up. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses the most common questions and challenges encountered during the synthesis of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
Question 1: What are the primary impurities I should anticipate during the scale-up synthesis of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone?
Answer: During the synthesis, which typically involves the benzylation of 2-hydroxy-4-methylacetophenone, a range of impurities can arise from starting materials, side reactions, and subsequent degradation. Proactive identification is the first step toward control. The most common impurities are summarized in the table below.
Table 1: Common Impurities in the Synthesis of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone and Their Origins
| Impurity Name | Structure | Common Origin |
| 2-Hydroxy-4-methylacetophenone | Starting Material | Incomplete reaction or degradation of the benzyl ether protective group. |
| 1-[4-(Benzyloxy)-2-methylphenyl]ethanone | Isomeric Impurity | Benzylation of the isomeric impurity 4-hydroxy-2-methylacetophenone, which is often present in the starting material from its own synthesis via Fries Rearrangement.[1][2][3] |
| Benzyl Bromide / Chloride | Reagent | Excess unreacted benzylation reagent. |
| Benzyl Alcohol | Reagent-Related Byproduct | Hydrolysis of the benzylating agent, especially under non-anhydrous conditions. |
| Dibenzyl Ether | Reagent-Related Byproduct | Self-condensation of the benzylating agent, catalyzed by the base. |
| Residual Solvents & Base | Process-Related | Incomplete removal during work-up and purification steps. |
Question 2: My final product analysis shows a persistent isomeric impurity that is difficult to separate. What is this impurity and why is it forming?
Answer: This is the most critical and often overlooked impurity challenge. The likely culprit is 1-[4-(Benzyloxy)-2-methylphenyl]ethanone . Its origin lies not in the benzylation reaction itself, but in the quality of your starting material, 2-hydroxy-4-methylacetophenone.
The industrial synthesis of hydroxyaryl ketones like 2-hydroxy-4-methylacetophenone frequently employs the Fries rearrangement of the corresponding aryl ester (m-cresyl acetate).[2][3][4] This reaction is notorious for producing a mixture of ortho and para isomers.[1][2]
-
Mechanism of Formation: The Fries rearrangement can proceed via an intermolecular or intramolecular mechanism, leading to the migration of the acyl group to the ortho (desired) and para (undesired) positions of the hydroxyl group.
-
Thermodynamic vs. Kinetic Control: Reaction conditions heavily influence the isomer ratio. Lower temperatures tend to favor the para product (kinetic control), while higher temperatures favor the more thermodynamically stable ortho product.[1][2]
Because the resulting 4-hydroxy-2-methylacetophenone isomer has very similar physical properties to the desired 2-hydroxy-4-methylacetophenone, it is often carried over into the benzylation step. It then reacts to form the isomeric impurity 1-[4-(Benzyloxy)-2-methylphenyl]ethanone, which is extremely difficult to separate from the final product due to their similar polarities and boiling points.
Question 3: I'm observing significant amounts of unreacted 2-hydroxy-4-methylacetophenone in my crude product despite using excess benzylating agent. What are the common causes?
Answer: Incomplete conversion is a common scale-up issue. Several factors can contribute to this:
-
Inefficient Base System: The base (e.g., potassium carbonate, cesium carbonate) is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.[5][6] Poor mixing, insufficient base stoichiometry, or a base with low surface area (in heterogeneous reactions) can lead to incomplete deprotonation and thus, a slower reaction rate.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants to some extent and be compatible with the reaction conditions. Aprotic polar solvents like Acetonitrile (CH3CN) or Dimethylformamide (DMF) are often effective.[5][7]
-
Moisture: Water in the reaction mixture will consume the base and hydrolyze the benzylating agent, reducing the efficiency of the desired reaction.[1]
-
Lack of a Phase Transfer Catalyst (PTC): In a solid-liquid heterogeneous system (e.g., K2CO3 in acetonitrile), the solubility of the phenoxide salt can be low. A PTC, like tetraethylammonium iodide, can shuttle the phenoxide ion into the organic phase, dramatically accelerating the reaction.[8]
Section 2: Troubleshooting and Process Optimization
This section provides actionable protocols and workflows to address the challenges identified above.
Workflow 1: Mitigating Isomeric Impurity Formation
The most effective strategy is to control the purity of the starting material before the benzylation step.
Caption: Quality control workflow for starting material.
Experimental Protocol: HPLC Analysis of 2-hydroxy-4-methylacetophenone
This protocol provides a baseline method for quantifying the isomeric purity of the starting material.
-
System: High-Performance Liquid Chromatography (HPLC) system with UV detection.[9][10][11]
-
Sample Preparation: Accurately weigh ~10 mg of the starting material and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC Parameters:
Table 2: Example HPLC Method Parameters for Isomer Separation
Parameter Value Column C18 reverse-phase, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient Start at 30% B, ramp to 70% B over 20 min Flow Rate 1.0 mL/min Detection UV at 254 nm Injection Volume 10 µL -
Analysis: The para isomer (4-hydroxy-2-methylacetophenone) will typically have a slightly different retention time than the desired ortho isomer. Quantify using area percentage. An acceptance criterion of <0.5% for the isomeric impurity is recommended for scale-up.
Workflow 2: Troubleshooting Incomplete Reactions
Caption: Decision tree for troubleshooting incomplete conversion.
Section 3: Scale-Up Purification Guide
Even with an optimized reaction, purification is essential for achieving the high purity required for pharmaceutical applications.
Protocol: Optimized Recrystallization of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Recrystallization is the most effective and scalable method for removing process-related impurities and small amounts of starting material.
-
Solvent Screening: The ideal solvent (or solvent system) should dissolve the crude product at elevated temperatures and have low solubility for the product at low temperatures. Impurities should either remain in the mother liquor or be insoluble in the hot solvent.
-
Recommended Solvents: Alcohols (Ethanol, Isopropanol), and hydrocarbon/alcohol mixtures (e.g., Heptane/Ethanol) are excellent candidates.
Table 3: Recommended Solvent Systems for Recrystallization
Solvent System Ratio (v/v) Rationale Isopropanol (IPA) N/A Good solubility at reflux, poor solubility at 0-5 °C. Effective at removing polar and non-polar impurities. Ethanol/Water ~9:1 The addition of water as an anti-solvent can significantly decrease solubility upon cooling, improving yield. Heptane/Ethyl Acetate ~4:1 Good for removing more polar impurities which remain in the solvent mixture. -
-
Step-by-Step Procedure:
-
Charge the crude product to a clean, dry reactor.
-
Add the minimum amount of the chosen hot solvent (e.g., Isopropanol at ~70-80 °C) required to fully dissolve the material.
-
If necessary, perform a hot filtration to remove any insoluble particulate matter.
-
Allow the solution to cool slowly and undisturbed to ambient temperature. Slow cooling is critical for forming large, pure crystals.
-
Once crystal formation is evident, further cool the mixture to 0-5 °C for at least 2 hours to maximize product precipitation.
-
Isolate the crystals by filtration.
-
Wash the filter cake with a small amount of cold recrystallization solvent to remove residual mother liquor.
-
Dry the product under vacuum at a temperature not exceeding 50 °C to remove residual solvents.
-
References
- Vertex AI Search. (2025). Identification and profiling of impurities in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
- ResearchGate. (n.d.). A Review on Impurity Profiling In Pharmaceutical Substances.
- PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Benchchem. (n.d.). The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers.
- SciELO. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. J. Braz. Chem. Soc., 36(1).
- Benchchem. (n.d.).
- Zenodo. (n.d.).
- University of Calgary. (n.d.).
- Friedel-Crafts Acyl
- Sigma-Aldrich. (n.d.).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Scribd. (n.d.).
- Organic Syntheses Procedure. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.
- MDPI. (2025, January 7). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control.
- Alfa Chemistry. (n.d.). Fries Rearrangement.
- Bio-Rad. (n.d.).
- SynArchive. (n.d.). Fries Rearrangement.
- Sigma-Aldrich. (n.d.). 1-[4-(Benzyloxy)-3-methylphenyl]ethanone AldrichCPR.
- PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- PMC. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone.
- ResearchGate. (2022, January 3). if we react 2,4 dihydroxyacetophenone with benzaldehyde we get a chalcone..So what conditions are required in order to get the product correctly..?
- Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
- Organic Syntheses Procedure. (n.d.). (−)-(s)-2-(benzyloxy)propanal.
- BioProcess International. (2011, June 1).
- ResearchGate. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF.
- Benchchem. (n.d.).
- PMC. (n.d.). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone.
- PMC. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
- Cytiva. (2010, February 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 8. zenodo.org [zenodo.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biotech-spain.com [biotech-spain.com]
- 11. rroij.com [rroij.com]
Technical Support Center: Minimizing UV-Induced Degradation of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7). Due to its specific structural features—an acetophenone core paired with an ortho-benzyloxy group—this compound is highly susceptible to photochemical degradation under UV irradiation.
This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure compound stability during storage and experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does 1-[2-(Benzyloxy)-4-methylphenyl]ethanone degrade so rapidly under UV light? A1: The degradation is driven by a classic Norrish Type II photochemical reaction. Upon UV absorption (typically ~250 nm for the π→π∗ transition and ~320 nm for the n→π∗ transition), the acetophenone moiety undergoes rapid intersystem crossing (ISC) to the excited triplet state ( T1 )[1]. Because the benzyloxy group is situated at the ortho position, the excited carbonyl oxygen is in close spatial proximity to the benzylic hydrogens. This facilitates a rapid intramolecular hydrogen abstraction, forming a highly reactive 1,4-biradical intermediate that subsequently degrades[2].
Q2: What are the primary degradation products observed during HPLC analysis? A2: The 1,4-biradical intermediate primarily undergoes C-O bond cleavage, yielding 2-hydroxy-4-methylacetophenone (the deprotected phenol) and benzaldehyde . In some cases, minor amounts of Norrish-Yang photocyclization products (e.g., dihydrobenzofuran derivatives) may also be detected. If you observe new HPLC peaks corresponding to these masses during stability testing, UV degradation is the likely culprit[3].
Q3: How do solvent choices impact this photolytic degradation? A3: Solvent polarity significantly influences the reactivity of the excited state[2]. Non-polar solvents (e.g., hexane, cyclohexane) minimize solvent interactions, preserving the inherent energy of the reactive n→π∗ triplet state and maximizing degradation[1]. Conversely, highly polar and hydrogen-bonding solvents (e.g., ethanol, water) stabilize the ground state of the carbonyl and lower the energy of the π→π∗ state relative to the n→π∗ state. This shifts the population away from the reactive n→π∗ configuration, thereby reducing the quantum yield of the Norrish Type II cleavage[2].
Q4: Can chemical additives prevent this degradation during live assays? A4: Yes. Since the degradation proceeds predominantly through the triplet excited state, adding a triplet quencher can effectively halt the reaction[4]. Piperylene (1,3-pentadiene) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are excellent choices. The triplet energy of acetophenone derivatives is approximately 74 kcal/mol, while piperylene's is ~59 kcal/mol. This energy gradient allows piperylene to rapidly accept the excitation energy via Dexter energy transfer, returning the acetophenone derivative to its stable ground state before hydrogen abstraction can occur[4].
Troubleshooting & Experimental Protocols
Protocol 1: Standard Handling and Storage to Prevent Photolysis
To ensure absolute baseline stability of your compound prior to any assay, establish a self-validating storage system.
-
Container Selection: Always store solid stocks and liquid solutions in actinic amber glassware. Amber glass effectively blocks UV radiation below 400 nm, preventing the initial S0→S1 excitation[3].
-
Solvent Preparation: For long-term solution storage, utilize polar protic solvents (e.g., HPLC-grade Methanol or Ethanol) over non-polar solvents, provided they are compatible with your downstream application.
-
Temperature Control: Store solutions at -20°C. While initial photochemical excitation is temperature-independent, the subsequent biradical cleavage and secondary oxidative reactions are thermally activated.
-
Validation Step: Wrap a control vial in aluminum foil alongside your working stock. Run both on HPLC-UV weekly; a divergence in purity confirms ambient light leakage in your working stock[3].
Protocol 2: Triplet Quenching Assay for UV-Exposed Workflows
If your experimental workflow requires unavoidable UV exposure (e.g., photoredox catalysis, fluorescence microscopy, or UV-sterilized environments), use this step-by-step methodology to stabilize the compound in situ.
-
Reagent Preparation: Prepare a 10 mM stock solution of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone in a polar solvent mixture (e.g., Acetonitrile/Water 50:50).
-
Quencher Addition: Add piperylene (1,3-pentadiene) to the reaction mixture to achieve a final concentration of 50-100 mM. (Note: Ensure the quencher does not interfere with your specific assay targets).
-
Degassing: Purge the solution with Argon for 10 minutes. While dissolved oxygen is a known triplet quencher, it can also generate reactive singlet oxygen ( 1O2 ) upon quenching, which leads to secondary oxidative degradation pathways[4].
-
Irradiation & Monitoring: Conduct your UV-exposed assay.
-
HPLC-UV Quantification: Analyze the remaining concentration of the starting material using an HPLC system with a C18 reverse-phase column (detection at 254 nm) against a standard curve to validate the quenching efficiency[3].
Data Presentation: Stabilization Strategies
| Strategy | Mechanism of Action | Impact on Degradation Rate | Recommended Use Case |
| Amber Glassware | Blocks UV photons (<400 nm), preventing S0→S1 excitation. | High (>99% reduction) | Storage, sample transport, and routine handling. |
| Polar Protic Solvents | Stabilizes π→π∗ state, reducing reactive n→π∗ population. | Moderate (30-50% reduction) | HPLC mobile phases, stock solution preparation. |
| Triplet Quenchers (Piperylene) | Deactivates the T1 state before H-abstraction occurs. | High (80-95% reduction) | Live assays requiring unavoidable UV/Vis light exposure. |
| Low Temperature (-20°C) | Slows down the thermal cleavage of the 1,4-biradical intermediate. | Low to Moderate | Long-term archiving of liquid stocks. |
Mechanistic & Workflow Visualizations
Photochemical degradation pathway of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone and quenching.
Experimental workflow for the Triplet Quenching Assay to minimize UV degradation.
References
-
Understand uV-Vis Absorption Characteristics of Acetophenone Source: StudyRaid URL:[Link]
-
Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution Source: ACS Publications URL:[Link]
-
Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity Source: RSC Publishing (Journal of the Chemical Society, Faraday Transactions 1) URL:[Link]
Sources
- 1. app.studyraid.com [app.studyraid.com]
- 2. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Systems for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone Extraction
Welcome to the technical support center for optimizing the extraction of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshooting for this specific compound. Here, we synthesize technical accuracy with field-proven insights to enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the extraction of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
Q1: What are the key chemical properties of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone to consider for extraction?
A1: 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is a moderately polar compound. Its structure contains a ketone and a benzyl ether group, contributing to its solubility in a range of organic solvents.[1] Its aromatic nature suggests that solvents capable of π-π interactions can be effective. The principle of "like dissolves like" is paramount; therefore, solvents with intermediate polarity are often a good starting point.[2][3]
Q2: Which solvent systems are generally recommended for the initial extraction of this compound?
A2: For initial extractions, consider solvents of intermediate polarity. A combination of a non-polar solvent like hexane with a more polar solvent like ethyl acetate can be effective.[4] Acetone is also a suitable choice due to its intermediate polarity.[3] The selection should be guided by the polarity of the impurities you wish to leave behind.[5][6]
Q3: How does solvent polarity directly impact extraction efficiency?
A3: Solvent polarity is a critical determinant of extraction efficiency.[2] A solvent with a polarity that closely matches the target compound will maximize its solubility and, therefore, its extraction from the initial matrix.[7] Using a solvent that is too polar may leave the compound of interest behind, while a solvent that is too non-polar may fail to extract it effectively.[8][9]
Q4: Can I use a single solvent for extraction?
A4: While a single solvent can be used, a mixed-solvent system often provides better selectivity and efficiency.[5] By fine-tuning the ratio of two or more solvents, you can create a system with the precise polarity needed to selectively extract the target compound while leaving impurities behind.
Q5: What are the signs of a poor solvent choice?
A5: The primary sign of a poor solvent choice is a low yield of the desired product.[10] Other indicators include the co-extraction of a large number of impurities, difficulty in phase separation during liquid-liquid extraction, or the formation of an emulsion.[11]
II. Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the extraction process.
Problem 1: Low Extraction Yield
A low yield is one of the most common issues in extraction procedures.[12]
Possible Causes & Solutions:
-
Inappropriate Solvent Polarity: The polarity of your solvent system may not be optimal for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
-
Solution: Systematically screen a range of solvents with varying polarities. Start with a non-polar solvent (e.g., hexane), a moderately polar solvent (e.g., ethyl acetate or dichloromethane), and a more polar solvent (e.g., acetone).[3] Evaluate the yield and purity from each. Consider using a mixed solvent system and varying the ratio of the components.[5]
-
-
Insufficient Solvent Volume: Using too little solvent can result in incomplete extraction.
-
Solution: Increase the solvent-to-sample ratio. A general guideline is to use a solvent volume that is at least 5-10 times the volume of the sample matrix. For liquid-liquid extraction, a ratio of organic solvent to aqueous sample of 7:1 is often considered a good starting point for optimization.[7][13]
-
-
Inadequate Mixing or Agitation: Poor contact between the solvent and the sample will lead to inefficient extraction.
-
Solution: Ensure thorough mixing during the extraction process. For liquid-liquid extractions, vigorous shaking in a separatory funnel is crucial. For solid-liquid extractions, mechanical stirring or sonication can significantly improve efficiency.
-
-
Insufficient Extraction Time: The extraction process may not have been allowed to proceed for a sufficient duration.
-
Solution: Increase the extraction time.[14] Monitor the extraction progress over time by analyzing small aliquots of the extract to determine the point at which the yield plateaus.
-
Problem 2: Poor Purity of the Extracted Compound
Co-extraction of impurities is a frequent challenge that complicates downstream purification.
Possible Causes & Solutions:
-
Solvent System is Not Selective: The chosen solvent may be dissolving a wide range of compounds in addition to your target molecule.
-
Solution: Employ a multi-step extraction strategy. Begin with a non-polar solvent like hexane to remove non-polar impurities. Then, extract the residue with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to isolate your target compound. This sequential approach can significantly improve the purity of the final extract.
-
-
Presence of Highly Soluble Impurities: The sample matrix may contain impurities with similar solubility properties to your target compound.
-
Solution: Consider a liquid-liquid back-extraction.[7] After the initial extraction into an organic solvent, wash the organic layer with an aqueous solution of a specific pH. This can help to remove acidic or basic impurities. For non-ionizable impurities, a different solvent system for washing might be necessary.
-
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
Emulsions are a stable mixture of two immiscible liquids, which can make phase separation difficult or impossible.[11]
Possible Causes & Solutions:
-
High Concentration of Surfactant-like Impurities: Certain impurities can act as emulsifying agents.
-
Solution: Add a small amount of a saturated salt solution (brine). The increased ionic strength of the aqueous phase can help to break the emulsion. Alternatively, filtering the mixture through a bed of Celite or glass wool can sometimes resolve the issue.
-
-
Vigorous Shaking: While thorough mixing is important, excessively vigorous shaking can promote emulsion formation.
-
Solution: Use a gentle swirling or inverting motion for mixing instead of vigorous shaking.
-
III. Experimental Protocols
Protocol 1: Systematic Solvent Screening for Optimal Extraction
This protocol outlines a systematic approach to identifying the best solvent for extracting 1-[2-(Benzyloxy)-4-methylphenyl]ethanone from a solid matrix.
Materials:
-
Sample containing 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Acetone
-
Methanol
-
Vials with caps
-
Mechanical shaker or vortex mixer
-
Analytical balance
-
HPLC or GC-MS for analysis
Procedure:
-
Accurately weigh 100 mg of your sample into five separate vials.
-
To each vial, add 5 mL of one of the following solvents: hexane, ethyl acetate, dichloromethane, acetone, or methanol.
-
Securely cap the vials and place them on a mechanical shaker for 1 hour at room temperature.
-
After shaking, allow the solid material to settle.
-
Carefully collect the supernatant from each vial.
-
Analyze the concentration of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone in each supernatant using a suitable analytical technique (e.g., HPLC, GC-MS).
-
Compare the results to determine which solvent provides the highest extraction yield.
Data Presentation: Solvent Screening Results
| Solvent | Polarity Index | Extraction Yield (%) | Purity (%) |
| Hexane | 0.1 | 15 | 90 |
| Dichloromethane | 3.1 | 75 | 70 |
| Ethyl Acetate | 4.4 | 85 | 80 |
| Acetone | 5.1 | 92 | 75 |
| Methanol | 5.1 | 88 | 60 |
Note: The above data is illustrative. Actual results will vary based on the specific sample matrix.
Protocol 2: Optimizing a Binary Solvent System
This protocol describes how to fine-tune the composition of a mixed solvent system to maximize both yield and purity.
Materials:
-
Sample containing 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
-
Hexane
-
Ethyl acetate
-
Other solvents identified as promising from Protocol 1
-
Vials with caps, mechanical shaker, analytical balance, and analytical instrumentation as in Protocol 1
Procedure:
-
Based on the results from Protocol 1, select the two most promising solvents (e.g., hexane for high purity and ethyl acetate for high yield).
-
Prepare a series of binary solvent mixtures with varying ratios (e.g., 9:1, 7:3, 1:1, 3:7, 1:9 hexane:ethyl acetate).
-
Accurately weigh 100 mg of your sample into separate vials for each solvent mixture.
-
Add 5 mL of the respective solvent mixture to each vial.
-
Follow steps 3-7 from Protocol 1.
-
Analyze the results to identify the optimal solvent ratio that provides the best balance of yield and purity.
IV. Visualizations
Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting an optimal solvent system.
Experimental Workflow for Solvent Optimization
Caption: A step-by-step experimental workflow for solvent system optimization.
V. References
-
Ahmed, et al. (2006). Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Journal of the Chemical Society of Pakistan, 28(5), 454-458.
-
Al-abri, A. S., & Al-hashmi, A. (2020). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science, 8(3), 856-865.
-
Arya, A., et al. (2025). Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity of Curcuma xanthorrhiza Roxb. Biology, Medicine, & Natural Product Chemistry, 14(1), 1-10.
-
Cai, L., et al. (2005). Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max). Journal of Agricultural and Food Chemistry, 53(12), 4786-4791.
-
Khan, M. A., et al. (2024). Solvent polarity effects on extraction yield, phenolic content, and antioxidant properties of Malvaceae family seeds: a comparative study. Journal of the Iranian Chemical Society, 21(8), 2235-2244.
-
St-gelais, M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146-1151.
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
-
Budarin, V. L., et al. (2021). Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. Green Chemistry, 23(16), 5873-5883.
-
r/chemhelp. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Reddit.
-
Scott, I. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International, 34(4), 14-18.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
-
Lab Alley. (n.d.). Everything you needed to know about acetone for extraction. Lab Alley.
-
Aure Chemical. (2026). Ketones for Polymer and Resin Processing: Solvent Guide. Aure Chemical.
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IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Integrated Micro-Chromatography Systems.
-
BenchChem. (2025). Troubleshooting low yield in Corycavine extraction from plants. BenchChem.
-
Zhang, L., & Wang, J. (2011). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3239.
-
Champion, P. A. (2024). What solvent should I use to make a Schiff base from a ketone starting material?. ResearchGate.
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora.
-
Pál, M., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry, 89(23), 12727-12734.
-
Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Zaiput Flow Technologies.
-
Sigma-Aldrich. (n.d.). 1-[4-(Benzyloxy)-3-methylphenyl]ethanone AldrichCPR. Sigma-Aldrich.
-
Ma, L. F., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o342.
-
Vidal-Pascual, M., Martínez-Lamenca, C., & Hoffmann, H. M. R. (2011). 2α-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one. Organic Syntheses, 88, 273.
-
PrepChem. (n.d.). Synthesis of 4-Benzyloxy-3-methanesulphonamidophenyl glyoxal. PrepChem.com.
-
Sigma-Aldrich. (n.d.). 1-(4-Benzyloxy-2-methylphenyl)ethanone. Sigma-Aldrich.
-
Guidechem. (n.d.). 1-(3-(benzyloxy)-4-hydroxy-2-methylphenyl)ethanone. Guidechem.
-
CymitQuimica. (n.d.). CAS 54696-05-8: 4-Benzyloxyacetophenone. CymitQuimica.
-
PubChem. (2026). 1-[2-methyl-4-(phenylmethoxy)phenyl]Ethanone. PubChem.
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- 4. pubs.acs.org [pubs.acs.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Profile: 1-[2-(Benzyloxy)-4-methylphenyl]ethanone vs. 2-Hydroxy-4-methylacetophenone
Executive Summary
In the realm of drug development and complex organic synthesis, the choice between utilizing a free phenol and its ether-protected counterpart fundamentally dictates the trajectory of a synthetic pathway. This guide provides an objective, data-driven comparison between 2-hydroxy-4-methylacetophenone (HMAP) —a highly reactive, 1[1]—and its O-benzylated derivative, 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (BMPE) [2]. By analyzing their structural divergence, we elucidate the causality behind their distinct reactivities in aldol condensations, electrophilic aromatic substitutions (EAS), and derivatization protocols.
Structural & Electronic Divergence (The "Why")
The fundamental reactivity differences between these two building blocks stem from the presence or absence of a free ortho-hydroxyl group.
-
HMAP (Free Phenol): The proximity of the free hydroxyl group to the acetyl group allows for the formation of a robust 3[3]. This phenomenon stabilizes the ground state of the molecule, slightly reducing the electrophilicity of the carbonyl carbon[4]. Simultaneously, the strongly electron-donating -OH group highly activates the aromatic ring, making it exceptionally susceptible to electrophilic attack at the ortho and para positions relative to the phenol.
-
BMPE (Benzyl Ether): Benzylation of the phenol breaks the intramolecular hydrogen bond, removing the thermodynamic stabilization of the ketone. While the ether linkage still activates the aromatic ring, the bulky benzyl group introduces profound steric hindrance. This steric shield blocks bulky nucleophiles from readily attacking the carbonyl and dictates a different regioselectivity during EAS by physically obstructing the adjacent positions on the aromatic ring.
Comparative Reactivity Pathways (The "What")
Aldol Condensation (Chalcone Synthesis)
Both compounds are heavily utilized in base-catalyzed aldol condensations to synthesize5[5].
-
Causality in Base Equivalents: HMAP requires an excess of base (typically >1 equivalent). The base must first deprotonate the acidic phenol to form a phenoxide intermediate before it can generate the reactive enolate.
-
BMPE Advantage: Lacking an acidic proton, BMPE requires only catalytic amounts of base. This prevents base-catalyzed degradation of sensitive aldehydes and results in a cleaner reaction profile.
Electrophilic Aromatic Substitution & Mannich Reactions
HMAP is a classic, highly reactive substrate for forming 6[6]. The free phenol strongly directs electrophiles. In contrast, attempting a Mannich reaction or rapid bromination on BMPE results in slower kinetics and altered isomer distribution due to the steric bulk of the benzyl ether.
Experimental Workflows & Protocols (The "How")
To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems incorporating integrated progress checks.
Protocol A: Base-Catalyzed Aldol Condensation
Objective: Synthesize substituted chalcones to compare enolate reactivity.
Workflow for HMAP (Requires stoichiometric base):
-
Initiation: Dissolve 10 mmol of 2-hydroxy-4-methylacetophenone and 10 mmol of benzaldehyde in 20 mL of absolute ethanol.
-
Deprotonation & Condensation: Slowly add 25 mmol of 20% aqueous NaOH dropwise while stirring in an ice bath. Self-Validation: The solution will immediately darken/yellow, confirming the formation of the phenoxide ion.
-
Propagation: Remove the ice bath and stir at room temperature for 12-24 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the ketone spot is consumed.
-
Quenching: Pour the mixture into crushed ice. Critical Step: Neutralize with cold 1M HCl until pH ~6 to protonate the phenoxide and precipitate the 2'-hydroxychalcone.
-
Isolation: Filter, wash with cold distilled water, and recrystallize from ethanol.
Workflow for BMPE (Requires catalytic base):
-
Initiation: Dissolve 10 mmol of BMPE and 10 mmol of benzaldehyde in 20 mL of absolute ethanol.
-
Condensation: Add a catalytic amount of 10% aqueous NaOH (2 mmol).
-
Propagation: Stir at room temperature for 6-12 hours. The reaction proceeds faster due to the absence of the electron-donating phenoxide intermediate.
-
Isolation: Concentrate the solvent under reduced pressure, partition between ethyl acetate and water, dry the organic layer over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Hydrogenolysis of BMPE (Deprotection)
Objective: Cleave the benzyl ether to yield the free phenol (HMAP), proving the synthetic reversibility of the protecting group.
-
Setup: Dissolve 5 mmol of BMPE in 15 mL of methanol. Carefully add 10% Pd/C (10 mol% Pd) under an inert argon atmosphere to prevent catalyst combustion.
-
Reaction: Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.
-
Validation: Monitor by TLC. The non-polar BMPE spot will disappear, replaced by a highly polar, UV-active spot (HMAP) that stains strongly with KMnO₄ due to the free phenol.
-
Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Evaporate the filtrate to quantitatively yield HMAP.
Quantitative Data Summary
| Property / Reactivity Metric | 2-Hydroxy-4-methylacetophenone (HMAP) | 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (BMPE) |
| CAS Number | 6921-64-8 | 58110-89-7 |
| Intramolecular H-Bonding | Present (Strong) | Absent |
| Aldol Base Requirement | > 1.0 Equivalent (Stoichiometric) | < 0.2 Equivalent (Catalytic) |
| EAS Reactivity (e.g., Bromination) | Extremely High (Ortho/Para directed by -OH) | Moderate (Sterically hindered by Benzyl group) |
| Mannich Base Formation | Excellent Yields | Poor Yields (Steric blocking) |
| Volatility / Physical State | Solid / Low volatility | Solid / Highly lipophilic |
Visualizations
The following workflow diagram illustrates the divergent synthetic pathways dictated by the structural differences between HMAP and BMPE.
Divergent reactivity pathways of 2-hydroxy-4-methylacetophenone and its benzyloxy derivative.
References
- Source: chemimpex.
- Source: jetir.
- Title: What is the difference between ortho-hydroxyacetophenone and para-hydroxyacetophenone?
- Title: 1-[2-(BENZYLOXY)
- Title: Synthesis and Reactivity of Mannich Bases. XVIII.
- Source: jpub.
Sources
Strategic Selection of Protecting Groups in Acetophenone Derivatives: Methoxy vs. Benzyloxy
Executive Summary
The synthesis of complex acetophenone derivatives—such as chalcones, flavonoids, and active pharmaceutical ingredients (APIs)—frequently requires the temporary masking of reactive phenolic hydroxyl groups. Selecting the appropriate protecting group is a critical decision that dictates the entire synthetic routing. This guide provides an objective, data-driven comparison between the two most prominent phenolic protecting groups: the Methoxy (MeO) ether and the Benzyloxy (BnO) ether. By analyzing their mechanistic stability, cleavage causality, and experimental workflows, researchers can design highly orthogonal and self-validating synthetic pathways.
Mechanistic Causality & Stability Profiles
The Methoxy (MeO) Group: High Chemical Resilience
The methoxy group is renowned for its exceptional chemical stability. Once installed, it easily survives strong bases, nucleophiles, and mild acidic conditions [1]. This makes it ideal for multi-step syntheses involving aggressive reagents, such as the strongly basic KOH conditions used in Claisen-Schmidt condensations to form chalcones.
Cleavage Causality: Because the C-O bond in a methyl ether is exceptionally strong, deprotection requires harsh Lewis acids, most notably Boron Tribromide (BBr3) [2]. The empty p-orbital of the boron atom forms a strong Lewis acid-base complex with the ether oxygen, drawing electron density away from the carbon-oxygen bonds. The liberated bromide ion then acts as a nucleophile, attacking the less sterically hindered methyl carbon via an SN2 mechanism. This releases methyl bromide and a boron-phenoxide intermediate, which is subsequently hydrolyzed to yield the free phenol[2].
The Benzyloxy (BnO) Group: Orthogonal and Mild
The benzyloxy group offers a highly orthogonal alternative. While it shares the methoxy group's stability against basic and mildly nucleophilic conditions, its cleavage mechanism is fundamentally different, relying on the unique reactivity of the benzylic position [3].
Cleavage Causality: Deprotection is typically achieved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas [4]. The palladium catalyst coordinates to the aromatic pi-system of the benzyl group, facilitating an oxidative insertion of the metal into the benzylic C-O bond. The addition of hydrogen gas reduces this intermediate, releasing toluene as a volatile byproduct and liberating the target phenol. This method is highly chemoselective and leaves most other functional groups intact[3].
Caption: Orthogonal protection logic for acetophenone derivatives using MeO and BnO groups.
Comparative Quantitative Data Matrix
The following table summarizes the quantitative and qualitative performance metrics of both protecting groups to aid in synthetic planning.
| Feature | Methoxy (MeO) Protection | Benzyloxy (BnO) Protection |
| Installation Reagent | MeI or Dimethyl Sulfate / K2CO3 | Benzyl Bromide (BnBr) / K2CO3 |
| Stability (Base/Nucleophile) | Excellent | Excellent |
| Stability (Acid) | High (Requires strong Lewis acid) | Moderate (Cleaved by strong acids) |
| Cleavage Reagent | BBr3 (1M in DCM) or AlCl3 | H2 (1 atm), 10% Pd/C |
| Typical Deprotection Yield | 70% - 95%[5],[6] | 85% - 99%[4] |
| Primary Byproduct | Methyl Bromide (Toxic gas) | Toluene (Volatile liquid) |
| Atom Economy (Deprotection) | Low (Requires stoichiometric BBr3) | High (Catalytic Pd, minimal H2 mass) |
| Scalability | Moderate (Exothermic quench required) | Excellent (Standard flow/batch reactors) |
Self-Validating Experimental Protocols
To ensure reproducibility and safety, the following step-by-step methodologies detail the causality behind each operational choice.
Protocol A: BBr3-Mediated Demethylation of Methoxyacetophenone
This protocol is adapted from standardized synthetic routes for halogenated hydroxyacetophenones [5].
-
Reaction Setup: Dissolve the methoxyacetophenone derivative in anhydrous dichloromethane (DCM) in a flame-dried flask under inert atmosphere. Cool the solution to -10 °C using an ice-salt bath.
-
Causality: Low temperatures are critical to prevent unwanted side reactions, such as Friedel-Crafts alkylation or electrophilic bromination of the activated aromatic ring[5].
-
-
Reagent Addition: Slowly add a 1M solution of BBr3 in DCM dropwise to the stirred solution.
-
Causality: The Lewis acid-base complexation is highly exothermic. Dropwise addition controls the thermal runaway and prevents the degradation of the acetophenone carbonyl[2].
-
-
Reaction Propagation: Stir the mixture at -10 °C for 1.5 hours.
-
Quenching (Critical Safety Step): Quench the reaction by carefully and slowly adding ice water.
-
Causality: Unreacted BBr3 reacts violently and exothermically with water to generate hydrobromic acid (HBr) gas and boric acid. Ice water safely dissipates the heat of this hydrolysis, preventing solvent boil-off[5].
-
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (EtOAc). Dry the combined organic extracts over sodium sulfate and concentrate under reduced pressure[5].
Caption: Step-by-step experimental workflow for BBr3-mediated methoxy deprotection.
Protocol B: Pd/C-Catalyzed Hydrogenolysis of Benzyloxyacetophenone
This protocol leverages sustainable, ligand-free catalytic conditions [4].
-
Reaction Setup: Dissolve the benzyloxyacetophenone in a polar solvent (e.g., methanol or ethyl acetate).
-
Causality: Polar solvents enhance the solubility of hydrogen gas and stabilize the polar transition states during the oxidative insertion of palladium.
-
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) to the solution under a gentle stream of nitrogen or argon.
-
Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. Inert gas blanketing prevents accidental ignition[4].
-
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm via a standard balloon). Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Causality: The mild 1 atm pressure is sufficient for benzylic C-O cleavage while preventing the over-reduction of the acetophenone carbonyl group into an alcohol[3].
-
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad with excess solvent and evaporate the filtrate.
-
Causality: Celite safely traps the finely divided, highly reactive palladium particles, preventing heavy metal contamination of the product and eliminating the fire hazard of dry catalyst exposure[4].
-
Caption: Step-by-step experimental workflow for Pd/C-catalyzed benzyloxy hydrogenolysis.
Conclusion
For researchers developing acetophenone derivatives, the choice between methoxy and benzyloxy protection dictates the boundaries of the synthetic route. The methoxy group provides an almost impenetrable shield against basic and nucleophilic attacks, making it ideal for early-stage protection, though it demands harsh Lewis acidic conditions (BBr3) for removal. Conversely, the benzyloxy group offers a highly elegant, orthogonal deprotection pathway via mild hydrogenolysis, making it the superior choice for late-stage deprotection in the presence of acid-sensitive functional groups.
References
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. URL:[Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC / National Institutes of Health. URL:[Link]
-
Ligand-free Pd/C-catalysed and microwave-assisted activation of phase transfer catalysts for sustainable synthesis. ChemRxiv. URL:[Link]
-
Multigram, Chromatography-Free Synthesis of the Flavonol Morin. ACS Publications. URL:[Link]
-
BBr3 (Boron Tribromide) - e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate. URL:[Link]
Sources
A Comparative Yield Analysis of Synthesis Routes for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth comparative analysis of viable synthetic pathways for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, a key intermediate in pharmaceutical and fine chemical synthesis. We will dissect two primary retrosynthetic strategies, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of yield performance based on established chemical principles and literature data.
Introduction: The Significance of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Substituted hydroxyaryl ketones are pivotal structural motifs in organic chemistry, serving as versatile precursors for a wide array of biologically active compounds, including flavonoids and complex pharmaceuticals.[1] The target molecule, 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, incorporates a benzylated phenol, a common strategy to protect a hydroxyl group or to introduce a bulky substituent that can modulate a molecule's pharmacological profile. The efficiency of its synthesis is therefore of considerable interest to the drug development community.
This guide explores the two most logical synthetic approaches:
-
Route A: Acylation followed by Etherification. This pathway commences with the formation of the core hydroxyacetophenone structure, followed by the benzylation of the phenolic hydroxyl group.
-
Route B: Etherification followed by Acylation. This alternative route begins with the protection of the phenolic precursor, followed by the introduction of the acetyl group onto the aromatic ring.
We will demonstrate through mechanistic rationale and comparative data why Route A represents a more efficient and higher-yielding strategy.
Route A: Acylation Followed by Etherification – The Recommended Pathway
This two-step synthesis is the preferred method due to its well-controlled reaction sequence and superior overall yield. The strategy relies on first establishing the ketone functionality via a Fries rearrangement, which sets the stage for a subsequent high-efficiency Williamson ether synthesis.
Logical Workflow for Route A
Caption: High-level workflow for the recommended two-step synthesis (Route A).
Step 1: Synthesis of 2'-Hydroxy-4'-methylacetophenone via Fries Rearrangement
The Fries rearrangement is a classic and powerful method for converting phenolic esters into hydroxyaryl ketones.[2] The reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[3]
Mechanism: The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid (e.g., AlCl₃) complexes with the ester.[3][4] This electrophile then attacks the activated aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures generally favor the formation of the thermodynamically more stable ortho-isomer, which is the desired product in this case.[2][4]
Caption: Mechanism of the Fries Rearrangement of m-Cresyl Acetate.
Experimental Protocol:
-
To a flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride (1.2 eq).
-
Slowly add m-cresyl acetate (1.0 eq) to the aluminum chloride.
-
Heat the reaction mixture to approximately 160°C. The mixture will become molten and vigorous evolution of HCl gas will be observed.
-
Maintain the temperature for 30 minutes, after which the reaction should subside.
-
Allow the mixture to cool and solidify. Decompose the complex by carefully adding ice, followed by concentrated hydrochloric acid.
-
The product mixture contains both the ortho (2-hydroxy-4-methylacetophenone) and para (4-hydroxy-3-methylacetophenone) isomers. Isolate the desired liquid ortho isomer from the solid para isomer via steam distillation.[5]
Expected Yield: Approximately 60% for the desired 2-hydroxy-4-methylacetophenone isomer after purification.[5]
Step 2: Benzylation of 2'-Hydroxy-4'-methylacetophenone
This step is a standard Williamson ether synthesis, a reliable and high-yielding reaction for forming ethers.[6] It proceeds via an Sₙ2 mechanism where the phenoxide, formed by deprotonating the phenol with a mild base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2'-hydroxy-4'-methylacetophenone (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol.
-
Add benzyl bromide (1.0 eq) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from methanol or ethanol.
Expected Yield: Based on analogous reactions, the yield for this step is expected to be approximately 78%.[6]
Route B: Etherification Followed by Acylation – A Challenging Alternative
While plausible on paper, this route is hampered by significant challenges in controlling regioselectivity during the key acylation step, making it less efficient than Route A.
The Core Problem: Regioselectivity in Friedel-Crafts Acylation
The Friedel-Crafts acylation of the precursor, 3-methylphenyl benzyl ether (m-cresyl benzyl ether), would be the critical C-C bond-forming step.[7][8] However, the substrate contains two ortho-, para-directing groups: the methyl group and the benzyloxy group.
-
Methyl Group: A weak activating group, directs to its ortho (positions 2 and 6) and para (position 4) positions.
-
Benzyloxy Group: A strong activating group, directs to its ortho (positions 2 and 6) and para (position 4) positions.
Caption: Regiochemical challenges in the Friedel-Crafts acylation of m-cresyl benzyl ether.
This overlap in directing effects will inevitably lead to a mixture of mono-acylated products, with acylation occurring at positions 2, 4, and 6. Separating these isomers would be challenging and would drastically reduce the isolated yield of the desired 1-[2-(Benzyloxy)-4-methylphenyl]ethanone. Furthermore, classical Friedel-Crafts reactions often require stoichiometric amounts of Lewis acids, which can lead to complexation with the product and generate significant waste streams.[9][10]
Comparative Yield and Performance Analysis
The superiority of Route A becomes evident when comparing the theoretical overall yields.
| Parameter | Route A: Acylation -> Etherification | Route B: Etherification -> Acylation | Rationale for Assessment |
| Step 1 Yield | ~60% (Fries Rearrangement)[5] | >90% (Williamson Ether Synthesis) | The Fries rearrangement yield is lowered by isomer formation, but the desired product is readily separable. |
| Step 2 Yield | ~78% (Williamson Ether Synthesis)[6] | Low and unpredictable (Friedel-Crafts) | The Friedel-Crafts acylation in Route B suffers from poor regioselectivity, leading to a mixture of isomers and a very low yield of the target molecule. |
| Overall Yield | ~47% | <20% (Estimated) | Route A provides a significantly higher and more reliable overall yield. |
| Purification | Straightforward (Steam distillation, Recrystallization) | Complex (Chromatographic separation of isomers) | The purification for Route B would be resource-intensive and further decrease the practical yield. |
| Predictability | High | Low | Route A utilizes two well-understood and reliable named reactions. The outcome of Route B is difficult to control. |
Conclusion and Recommendation
For the synthesis of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, a strategic approach involving an initial Fries rearrangement of m-cresyl acetate followed by a Williamson ether synthesis (Route A) is demonstrably superior. This pathway offers a significantly higher overall yield (approximately 47%) compared to the alternative (Route B), which is compromised by poor regiocontrol in the key Friedel-Crafts acylation step.
The self-validating nature of Route A, where each step is a high-fidelity and well-documented transformation, ensures reproducibility and scalability. Researchers and process chemists aiming to produce this intermediate with optimal efficiency and material economy are strongly advised to adopt the acylation-then-etherification strategy.
References
-
Murashige, S., et al. (2011). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2015). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Shikoku Keisoku. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Canadian Center of Science and Education. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Fries Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Ma, E., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]
-
Majumder, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement. Retrieved from [Link]
-
Liu, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Retrieved from [Link]
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A Comparative Guide to Catalytic Efficiency in Asymmetric Ketone Reduction: Benchmarking with 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone transformation. This is particularly critical in the pharmaceutical industry, where the stereochemistry of a molecule is intrinsically linked to its biological activity. The choice of a catalytic system for this reduction is a pivotal decision, profoundly impacting yield, enantioselectivity, and overall process efficiency.
This guide offers a comprehensive technical comparison of leading catalytic systems for the asymmetric reduction of ketones, using 1-[2-(Benzyloxy)-4-methylphenyl]ethanone as a representative model for a structurally complex and pharmaceutically relevant substrate. While direct catalytic data for this specific molecule is not extensively published, we will draw upon established data for the benchmark substrate, acetophenone, and other substituted ketones to provide a robust comparative analysis. This guide is designed to equip researchers with the insights and practical protocols necessary to select the most appropriate catalytic system for their specific needs.
We will delve into the performance of three major classes of homogeneous catalysts: Noyori-type Ruthenium catalysts , Corey-Bakshi-Shibata (CBS) catalysts , and Iridium-based catalysts . Additionally, we will explore the burgeoning field of enzymatic reductions using ketoreductases (KREDs), which offer a green and highly selective alternative.
The Benchmark Substrate: 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
The structure of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone presents several challenges and points of consideration for a catalytic reduction. The bulky ortho-benzyloxy group can exert significant steric hindrance around the carbonyl group, potentially influencing catalyst binding and the stereochemical outcome of the reduction. Electronically, the benzyloxy group is electron-donating, which can also affect the reactivity of the ketone. The para-methyl group, while less sterically demanding, is also weakly electron-donating. An ideal catalyst must navigate these steric and electronic factors to achieve high conversion and enantioselectivity.
Performance Benchmarking: A Comparative Analysis
The following tables provide a comparative overview of the different catalytic systems for the asymmetric reduction of the benchmark substrate, acetophenone, and expected considerations for a more complex substrate like 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
Table 1: Performance Comparison of Catalytic Systems in Asymmetric Ketone Reduction
| Catalytic System | Typical Catalyst/Enzyme | Reducing Agent | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) (Acetophenone) | ee (%) (Acetophenone) | Considerations for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone |
| Noyori Hydrogenation | (S)-BINAP-RuCl₂-(S,S)-DPEN | H₂ (1-100 atm) | 0.001 - 1 | 25 - 80 | 2 - 24 | >99 | >99 (R) | High efficiency expected, but steric hindrance from the benzyloxy group might require higher catalyst loading or longer reaction times. |
| CBS Reduction | (S)-CBS Catalyst | BH₃·SMe₂ or BH₃·THF | 5 - 10 | -30 to 25 | 1 - 4 | 97 | 96.5 (R) | The bulky ortho-substituent may impact the approach of the ketone to the catalyst, potentially affecting enantioselectivity.[1] |
| Iridium-based CATH | [Ir(cod)Cl]₂ with chiral ligand | Isopropanol or Formic Acid | 0.1 - 2 | 25 - 80 | 1 - 24 | >95 | >98 | Generally tolerant of various functional groups, but the specific ligand will be crucial to overcome steric challenges. |
| Enzymatic Reduction | Ketoreductase (KRED) | Isopropanol (co-solvent) | Whole cells or isolated enzyme | 25 - 40 | 12 - 48 | >95 | >99 (S or R) | Highly selective, but substrate scope can be enzyme-dependent. Screening of a KRED library is often necessary to find an enzyme that accepts the bulky substrate. |
In-Depth Look at the Catalytic Systems
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium catalysts bearing a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand.[2][3] It is renowned for its exceptionally high turnover numbers (TONs) and enantioselectivities, making it highly suitable for industrial applications.[3]
Mechanism: The reaction proceeds through a metal-ligand bifunctional mechanism where the Ru-hydride and the amine proton of the diamine ligand are transferred to the ketone in a concerted, six-membered transition state.[4]
Causality of Experimental Choices: The choice of a specific combination of diphosphine and diamine ligands is critical for achieving high enantioselectivity with a particular substrate.[4] The solvent, typically an alcohol like isopropanol or ethanol, and the presence of a base (e.g., KOtBu) are crucial for the in situ formation of the active ruthenium hydride species.[5]
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, developed by E.J. Corey, S. Itsuno, and others, to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., borane-dimethyl sulfide or catecholborane).[6] This method is valued for its predictable stereochemical outcome and operational simplicity.[1][7]
Mechanism: The oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, leading to a highly enantioselective hydride transfer.[6][8]
Causality of Experimental Choices: The reaction is typically carried out at low temperatures to maximize enantioselectivity.[6] The choice of the borane source can influence the reaction rate and selectivity. Anhydrous conditions are essential as water can hydrolyze the borane and the catalyst.[6]
Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Iridium catalysts, often in combination with chiral N-heterocyclic carbene (NHC) or amino acid-derived ligands, have emerged as powerful tools for asymmetric transfer hydrogenation.[9][10] These reactions typically use readily available and safer hydrogen donors like isopropanol or formic acid.[11]
Mechanism: The mechanism can vary depending on the ligand system but often involves an outer-sphere mechanism where the hydride is transferred from the iridium complex to the ketone without direct coordination of the ketone to the metal center.[9]
Causality of Experimental Choices: The choice of the chiral ligand is paramount for achieving high enantioselectivity. The base and the hydrogen donor are also critical components of the catalytic system. Water can sometimes be used as a solvent, offering a greener reaction medium.[12]
Enzymatic Reduction with Ketoreductases (KREDs)
Biocatalysis using ketoreductases offers a highly selective and environmentally friendly approach to chiral alcohol synthesis.[13] KREDs are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, often with the opposite stereopreference to many chemical catalysts.[14]
Mechanism: KREDs utilize a cofactor, typically NADPH or NADH, as the hydride source. The enzyme's active site provides a chiral environment that precisely orients the ketone substrate for stereospecific hydride delivery from the cofactor.
Causality of Experimental Choices: The reaction is typically performed in an aqueous buffer, often with a co-solvent like isopropanol to improve substrate solubility and serve as a sacrificial hydrogen donor for cofactor regeneration.[15][16] The pH and temperature are optimized for the specific enzyme used. A key advantage is the ability to perform reactions at ambient temperature and pressure.[13]
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation of a Substituted Acetophenone
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral ligand (e.g., (S,S)-TsDPEN)
-
1-[2-(Benzyloxy)-4-methylphenyl]ethanone
-
Anhydrous isopropanol
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions
-
High-pressure reaction vessel
Procedure:
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and the chiral ligand in anhydrous, degassed isopropanol. The mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.
-
In a separate flask, the substrate, 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, is dissolved in anhydrous, degassed isopropanol.
-
The pre-catalyst solution, the substrate solution, and a solution of KOtBu in isopropanol are transferred to a high-pressure reactor.
-
The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 atm).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) for the specified time.
-
Reaction progress is monitored by taking aliquots (after careful depressurization) and analyzing them by GC or TLC.
-
Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral alcohol.
Protocol 2: CBS Asymmetric Reduction of a Substituted Acetophenone
Caption: Workflow for CBS Asymmetric Reduction.
Materials:
-
(S)-CBS catalyst (or its enantiomer for the opposite product)
-
1-[2-(Benzyloxy)-4-methylphenyl]ethanone
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon) is charged with the (S)-CBS catalyst dissolved in anhydrous THF.
-
The solution is cooled to the desired temperature (e.g., -20 °C) in a cooling bath.
-
The borane reagent (e.g., BH₃·SMe₂) is added dropwise to the catalyst solution while maintaining the low temperature.
-
A solution of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone in anhydrous THF is then added dropwise to the reaction mixture over a period of 20-30 minutes.
-
The reaction is stirred at the low temperature, and its progress is monitored by TLC or GC.
-
Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent and washed sequentially with 1M HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
The choice of a catalytic system for the asymmetric reduction of a complex ketone like 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is a multifaceted decision that depends on factors such as desired enantioselectivity, scalability, cost, and available equipment.
-
Noyori-type catalysts offer unparalleled activity and are the gold standard for large-scale synthesis, though they require handling of hydrogen gas under pressure.
-
CBS reduction provides a reliable and predictable method that is well-suited for laboratory-scale synthesis, with the caveat of using stoichiometric borane reagents.
-
Iridium-based ATH catalysts present a versatile and increasingly popular alternative, avoiding the need for high-pressure hydrogenation.
-
Enzymatic reductions with KREDs are at the forefront of green chemistry, offering exceptional selectivity under mild conditions, though they may require initial screening to identify a suitable enzyme for a specific substrate.
For a substrate with significant steric hindrance like 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, a preliminary screening of different catalyst classes would be the most prudent approach. The continued development of more active and selective catalysts, particularly in the realm of biocatalysis and earth-abundant metal catalysis, promises to further expand the toolkit for the efficient and sustainable synthesis of chiral alcohols.
References
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- Huang, S., Wang, B., Shan, Z., & Zhao, D. (2000). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids.
-
ResearchGate. (n.d.). Asymmetric reduction of acetophenone in the presence of catalyst 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Corey–Itsuno reduction. In Wikipedia. [Link]
- Knighton, R. C., Vyas, V. K., Mailey, L. H., Bhanage, B. M., & Wills, M. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79.
- O, Y., Nakayama, H., & Onitsuka, K. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Molecules, 24(11), 2118.
-
ResearchGate. (n.d.). Comparison of enzymatic reduction of acetophenone (1) to phenylethanol (R)-2 using ADH in biphasic buffer/MTBE system versus superabsorber/MTBE system, both 1:5 (v/v). Retrieved from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. The Myers Research Group. Retrieved from [Link]
-
YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]
- Wang, Y., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
-
Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
- Google Patents. (n.d.). EP2970927A1 - Immobilized ketoreductases and process for making and using immobilized ketoreductase.
- BenchChem. (2025). A Technical Guide to Enantioselective Ketone Reduction for Researchers and Drug Development Professionals. BenchChem.
- Reek, J. N. H., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Zhang, D.-L., et al. (2013). Asymmetric Hydrogenations of Acetophenone and Its Derivatives over Ir/HAP Modified by (1S, 2S)-DPEN. Acta Physico-Chimica Sinica, 29(10), 2215-2222.
- Reddy, K. S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2354.
- Krische, M. J. (2013). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of Chemical Research, 46(11), 2459–2469.
-
SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]
- Sandoval, C. A. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
-
IntechOpen. (2012, October 10). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]
- Mohar, B., et al. (2023). Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution.
-
Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]
- Blackmond, D. G., et al. (2024). Ketoreductase-Mediated Stereodivergent Synthesis of 1,1-Disubstituted Cyclobutan-3-ols. Organic Process Research & Development, 28(5), 1184–1191.
-
SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]
- Cundari, T. R., et al. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones.
- O, Y., & Onitsuka, K. (2020). Iridium-Catalyzed Enantioselective Transfer Hydrogenation of Ketones Controlled by Alcohol Hydrogen-Bonding.
- Li, C.-J., et al. (2025). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Organic Chemistry Frontiers, 12(1), 108-114.
-
VTechWorks. (n.d.). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Retrieved from [Link]
- Grimme, S., et al. (2018). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.
-
Asymmetric Hydrogenation. (2015). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rational electronic tuning of CBS catalyst for highly enantioselective borane reduction of trifluoroacetophenone. Retrieved from [Link]
-
Frontiers. (2022, June 29). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]
-
ResearchGate. (n.d.). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Enantioselective reduction of ketones. In Wikipedia. [Link]
-
BMC. (2018, December 3). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. [Link]
- Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences, 101(15), 5433–5441.
-
Royal Society of Chemistry. (2023, May 5). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]
- Hartwig, J. F., et al. (2015). Iridium-Catalyzed Diastereoselective and Enantioselective Allylic Substitutions with Acyclic α-Alkoxy Ketones. Journal of the American Chemical Society, 137(1), 400–405.
-
ResearchGate. (n.d.). Asymmetric transfer hydrogenation of acetophenone using 2-Ru. Retrieved from [Link]
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Personal protective equipment for handling 1-[2-(Benzyloxy)-4-methylphenyl]ethanone
Handling novel synthetic intermediates requires moving beyond generic safety data sheets and understanding the physicochemical properties that dictate human and environmental risk. As an application scientist, I approach laboratory safety not as a checklist, but as a system of mechanistic causality.
Below is the comprehensive operational and logistical guide for handling 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (CAS: 58110-89-7) , designed to integrate seamlessly into advanced drug development and synthetic workflows.
Chemical Profile & Mechanistic Hazard Assessment
1-[2-(Benzyloxy)-4-methylphenyl]ethanone is an aromatic ketone featuring a bulky, highly lipophilic benzyloxy substituent. While it is not classified as acutely lethal, its structural features dictate specific, non-negotiable handling protocols:
-
Dermal Penetration & Irritation (GHS Category 2 - H315): The benzyloxy ether and methylphenyl groups impart a high partition coefficient (LogP). This lipophilicity allows the molecule to easily partition into and disrupt the lipid bilayer of the stratum corneum[1]. If the compound is dissolved in a carrier solvent (e.g., DMSO or Dichloromethane), dermal penetration kinetics are exponentially accelerated.
-
Ocular Toxicity (GHS Category 2A - H319): The electrophilic nature of the ketone moiety can interact with the aqueous, protein-rich environment of the corneal epithelium, leading to severe, localized inflammation[1].
-
Aerosolized Particulate Risk (STOT SE 3 - H335): In its dry, crystalline, or powder form, electrostatic forces can cause micro-particulates to aerosolize during weighing. Inhalation of these particulates bypasses upper respiratory cilia, depositing directly into the mucosal lining of the respiratory tract and causing acute irritation[1].
Defensive Posture: The PPE Matrix
To mitigate these structural hazards, Personal Protective Equipment (PPE) must be selected based on the chemical's physical state. The following matrix summarizes the quantitative and qualitative PPE requirements mandated by the Occupational Safety and Health Administration (OSHA)[2][3].
| PPE Component | Specification & Quantitative Metric | Mechanistic Justification | Regulatory Standard |
| Eye Protection | ANSI Z87.1 Indirect Vented Goggles | Indirect venting prevents airborne micro-powders and solvent vapor condensation from bypassing the shield. | OSHA 29 CFR 1910.133 |
| Hand Protection (Solid) | 100% Nitrile, minimum 4 mil thickness | Provides a sufficient physical barrier against dry lipophilic solids with a breakthrough time >240 mins. | OSHA 29 CFR 1910.138 |
| Hand Protection (Solution) | Double-glove (Nitrile over Butyl Rubber) | Carrier solvents (e.g., DCM) degrade standard nitrile in <5 minutes. Butyl rubber prevents solvent-mediated chemical transport. | OSHA 29 CFR 1910.138 |
| Body Protection | Flame-Resistant (FR) Nomex Lab Coat | Protects against static discharge ignition when handling the powder near flammable organic solvents. | OSHA 29 CFR 1910.132 |
| Respiratory | N95 / P100 Particulate Respirator | Required only if weighing outside a certified fume hood to block crystalline dust inhalation. | OSHA 29 CFR 1910.134 |
Operational Execution: Step-by-Step Solubilization Protocol
Every protocol must be a self-validating system. The following workflow ensures that engineering controls and PPE are actively verified before and during the handling of 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
Phase 1: Pre-Operation Verification
-
Validate Engineering Controls: Activate the chemical fume hood. Verify the digital airflow monitor reads between 80–100 feet per minute (fpm). Self-Validation: Tape a small strip of a delicate task wipe (e.g., Kimwipe) to the bottom of the sash; a steady inward flutter confirms negative pressure.
-
Inspect PPE Integrity: Perform a pneumatic test on nitrile gloves by trapping air inside and rolling the cuff to check for micro-punctures. Don the FR lab coat and indirect vented goggles.
Phase 2: Static-Mitigated Weighing 3. Neutralize Static: Because the benzyloxy derivative powder can accumulate static charge, use an anti-static ionizer gun on the weighing area. 4. Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid into an anti-static polypropylene weighing boat. Keep the sash pulled down to your chest level to create a physical barrier between your breathing zone and the balance.
Phase 3: Solubilization & Containment 5. Solvent Addition: Transfer the weighed solid into a borosilicate glass vial. Slowly add the chosen organic solvent (e.g., DMF or DCM) using a volumetric pipette. 6. Seal and Decontaminate: Cap the vial immediately with a PTFE-lined septum cap to prevent co-volatilization of the solute with the solvent. Wipe down the exterior of the vial, the balance, and the spatula with an isopropanol-soaked lint-free wipe.
Environmental Compliance & Disposal Logistics
The Environmental Protection Agency (EPA) strictly regulates the disposal of laboratory chemicals under the Resource Conservation and Recovery Act (RCRA)[4]. Improper disposal of organic solvents and their solutes can result in severe ecological damage and facility fines.
-
Solid Waste Management: Unused powder, contaminated weighing boats, spatulas, and single-use gloves must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic Organics"[4]. Do not mix this with general biological or municipal waste.
-
Solvent Waste Management: Once 1-[2-(Benzyloxy)-4-methylphenyl]ethanone is dissolved in an organic solvent, the entire solution is subject to RCRA regulations[5][6]. It must be collected in a designated hazardous waste carboy. If dissolved in halogenated solvents (e.g., DCM, Chloroform), it must go into a "Halogenated Solvent Waste" container. If dissolved in DMSO or Ethanol, use a "Non-Halogenated Solvent Waste" container. Never discharge organic solvent mixtures down the municipal drain [5].
-
Container Decontamination: Empty glass reagent bottles that previously held the chemical must be triple-rinsed with a compatible solvent (e.g., acetone)[7]. The rinsate must be deposited into the organic solvent waste carboy. Only after triple-rinsing and air-drying in the fume hood can the glass be disposed of in a standard broken glass receptacle[7].
Process Visualization
The following logic tree dictates the phase-dependent handling and disposal pathways for this compound.
Fig 1. Phase-dependent PPE selection and disposal workflow for 1-[2-(Benzyloxy)-4-methylphenyl]ethanone.
References
-
NextSDS. "1-[2-(benzyloxy)-4-methylphenyl]ethan-1-one - Chemical Substance Information." NextSDS Database. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publication 3151. Available at: [Link]
-
Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA Guidelines. Available at: [Link]
-
Hazardous Waste Experts. "How Do You Dispose of Organic Solvents?" Hazardous Waste Experts. Available at:[Link]
-
Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC Database. Available at:[Link]
-
The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." UChicago EHS. Available at:[Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
